JNJ-5207852 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.2ClH/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22;;/h8-11H,1-7,12-18H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLXSVVZCGBIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-5207852 Dihydrochloride: A Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-5207852 dihydrochloride (B599025) is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor in the central nervous system. This technical guide provides a comprehensive overview of the primary target of JNJ-5207852, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative binding affinity data are presented, along with detailed protocols for key in vitro and in vivo assays. Furthermore, the canonical signaling pathway of the histamine H3 receptor is illustrated to provide context for the antagonistic action of JNJ-5207852.
Primary Target: Histamine H3 Receptor (H3R)
The primary molecular target of JNJ-5207852 dihydrochloride is the histamine H3 receptor (H3R).[1][2][3][4][5][6][7][8][9][10] JNJ-5207852 acts as a high-affinity, selective, and orally active antagonist at this receptor.[6][7][8][11] Some studies also classify it as a neutral antagonist.[1][5][6][7][8] Its antagonism has been demonstrated at both rat and human H3 receptors.[1][2][3][4][5][6][7][8][9][10] The selectivity of JNJ-5207852 for the H3R is high, with negligible binding to other receptors, transporters, and ion channels at concentrations up to 1 μM.[1][5][6] The wake-promoting effects of JNJ-5207852 have been shown to be absent in H3 receptor knockout mice, further validating the H3R as its primary target.[1][2][5][6][9]
Mechanism of Action and Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[12] As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
By acting as an antagonist, JNJ-5207852 blocks the constitutive activity of the H3R and/or the binding of endogenous histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is believed to underlie its wake-promoting and nootropic effects.[1][5][6]
The canonical signaling pathway initiated by H3R activation involves the following steps:
-
Agonist Binding: Histamine binds to the H3R.
-
G-Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).
-
Downstream Effects of Gβγ: The Gβγ subunit can modulate the activity of various effector proteins, including ion channels and other enzymes.
-
MAPK/PI3K Pathway Modulation: Activation of the H3R can also lead to the modulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways.[12]
JNJ-5207852, as an antagonist, prevents these downstream signaling events from occurring in response to histamine.
Histamine H3 Receptor Signaling Pathway
Quantitative Data
The binding affinity of JNJ-5207852 for the histamine H3 receptor has been determined in several studies. The following table summarizes the key quantitative data.
| Parameter | Species | Value | Reference |
| pKi | Human | 9.24 ± 0.21 | [1][5] |
| Rat | 8.90 ± 0.17 | [1][5] | |
| Ki | Rat | 1.2 nM | [10] |
| pKd | Human | 8.69 | [7] |
| Rat | 8.84 | [7] | |
| ED50 (ex vivo) | Mouse | 0.13 mg/kg (s.c.) | [1][5][6][10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of JNJ-5207852 with the histamine H3 receptor.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of JNJ-5207852 for the human and rat histamine H3 receptors.
Materials:
-
Membrane preparations from cells expressing recombinant human or rat H3 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
This compound.
-
Non-specific binding control: Histamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of JNJ-5207852 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
JNJ-5207852 or vehicle control.
-
Radioligand ([³H]-Nα-methylhistamine) at a concentration near its Kd.
-
Membrane preparation.
-
-
For determination of non-specific binding, add 10 µM histamine instead of JNJ-5207852.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest.
Objective: To determine the functional antagonist activity of JNJ-5207852 at the histamine H3 receptor.
Materials:
-
Membrane preparations from cells expressing H3 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Histamine (agonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Pre-incubate membranes with GDP to ensure G proteins are in their inactive state.
-
Prepare serial dilutions of JNJ-5207852 and the agonist (histamine).
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
JNJ-5207852 or vehicle.
-
Histamine at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Membrane preparation.
-
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the IC₅₀ of JNJ-5207852 in inhibiting agonist-stimulated [³⁵S]GTPγS binding.
Ex Vivo Autoradiography
This technique is used to measure receptor occupancy in the brain after systemic administration of a drug.
Objective: To determine the in vivo brain H3 receptor occupancy of JNJ-5207852.
Materials:
-
Mice.
-
This compound.
-
Radioligand for H3R (e.g., [³H]-Nα-methylhistamine).
-
Cryostat.
-
Phosphor imaging plates or film.
Protocol:
-
Administer various doses of JNJ-5207852 (e.g., subcutaneously) to different groups of mice.
-
A control group receives vehicle.
-
After a specific time (e.g., 1 hour), euthanize the animals and rapidly remove the brains.
-
Freeze the brains and prepare thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.
-
Mount the sections on microscope slides.
-
Incubate the sections with the H3R radioligand.
-
Wash the sections to remove unbound radioligand.
-
Expose the dried sections to phosphor imaging plates or film.
-
Quantify the density of radioligand binding in specific brain regions.
-
Calculate the percentage of receptor occupancy at each dose of JNJ-5207852 compared to the vehicle-treated group.
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action, involving the blockade of H3R-mediated signaling, leads to the disinhibition of histamine and other neurotransmitter release in the brain. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers in the fields of pharmacology and drug development interested in the histamine H3 receptor and its ligands.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 10. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Pimodivir (JNJ-63623872): A Technical Guide
Errata
Initial research has indicated a discrepancy in the compound of interest. JNJ-5207852 is a histamine (B1213489) H3 receptor antagonist. The detailed request for information regarding antiviral mechanisms and signaling pathways strongly suggests that the intended subject is pimodivir (B611791) (also known as JNJ-63623872 and VX-787 ), a well-documented inhibitor of the influenza A virus. This guide will proceed with a comprehensive overview of the discovery and synthesis of pimodivir.
Executive Summary: Pimodivir (formerly VX-787, JNJ-63623872) is a first-in-class, orally bioavailable antiviral agent that was developed for the treatment of influenza A virus infections. It functions by selectively inhibiting the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase complex. This inhibition prevents the "cap-snatching" process, a critical step for the initiation of viral mRNA transcription, thereby halting viral replication. Pimodivir demonstrated potent in vitro activity against a wide range of influenza A strains, including those resistant to existing neuraminidase inhibitors, and showed efficacy in preclinical models.[1][2] However, its clinical development was discontinued (B1498344) during Phase 3 trials as it did not demonstrate a significant additional benefit over the standard of care in hospitalized patients. This document provides a detailed technical overview of the discovery, mechanism of action, synthesis, and key experimental data related to pimodivir.
Discovery and Mechanism of Action
Pimodivir was identified through screening of a compound library for molecules with in vitro activity against the influenza virus.[3] Subsequent studies elucidated its novel mechanism of action, targeting a highly conserved pocket in the PB2 subunit of the influenza A viral polymerase.[1]
The influenza virus polymerase, a heterotrimeric complex of PB1, PB2, and PA subunits, is responsible for the transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap (m7GTP) of host pre-mRNAs. These captured caps (B75204) are then cleaved by the PA subunit and used as primers to initiate the synthesis of viral mRNAs.[3][4] Pimodivir competitively occupies this cap-binding pocket on the PB2 subunit, physically preventing the binding of host capped RNAs and thereby inhibiting viral gene transcription and replication.[5][6] Due to significant structural differences in the PB2 cap-binding domain between influenza A and B viruses, pimodivir's activity is specific to influenza A.[7]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of pimodivir in the host cell nucleus.
Quantitative Data
Table 1: In Vitro Antiviral Activity of Pimodivir
| Influenza A Strain | Assay Type | Cell Line | EC50 (nM) | Reference |
| A/PR/8/34 (H1N1) | CPE | MDCK | 1.6 | [8] |
| A(H1N1) | - | Macrophages | 8 | [9] |
| A(H3N2) | - | Macrophages | 12 | [9] |
| Pandemic 2009 H1N1 | - | - | 0.13 - 3.2 | [9] |
| Avian H5N1 | - | - | 0.13 - 3.2 | [9] |
| A(H1N1)pdm09 | HINT | - | Median IC50 range | [7] |
| A(H3N2) | HINT | - | Median IC50 range | [7] |
CPE: Cytopathic Effect, MDCK: Madin-Darby Canine Kidney, HINT: High-content imaging neutralization assay. EC50: 50% effective concentration, IC50: 50% inhibitory concentration.
Table 2: Binding Affinity and Cytotoxicity
| Parameter | Value | Reference |
| KD (dissociation constant) for PB2 | 24 nM | [8] |
| CC50 (human PBMC) | > 100 µM | [9] |
PBMC: Peripheral Blood Mononuclear Cells, CC50: 50% cytotoxic concentration.
Table 3: Pharmacokinetic Parameters of Pimodivir in Healthy Volunteers (600 mg, Day 10)
| Parameter | Value (Mean) | Reference |
| Cmax (ng/mL) | - | [10] |
| AUC12h (ng·h/mL) | - | [10] |
| tmax (h) | 3.0 (median) | [10] |
| C0h (ng/mL) | 429 | [10] |
Note: Specific mean values for Cmax and AUC12h were presented as ratios in the source. After multiple doses, there was a 1.2- and 1.8-fold increase in Cmax and AUC12h, respectively, between Day 1 and Day 10.[10][11]
Synthesis Pathway
The synthesis of pimodivir is a multi-step process. A representative synthetic route is outlined below, based on published literature.[3][8] The core structure is assembled through key steps including a Suzuki coupling to connect the azaindole and pyrimidine (B1678525) moieties.
Caption: Generalized synthetic pathway for pimodivir.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is a primary high-throughput screening method to identify compounds that protect cells from virus-induced death.[12]
Objective: To determine the concentration of pimodivir required to inhibit virus-induced cell death by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Assay Medium: DMEM with 2% FBS, 1% Penicillin-Streptomycin
-
Infection Medium: DMEM, 0.5 µg/mL TPCK-treated trypsin
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Pimodivir stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom, black-walled plates
Procedure:
-
Cell Seeding: Trypsinize and resuspend MDCK cells to a concentration of 3 x 10^5 cells/mL in Assay Medium. Dispense 25 µL of the cell suspension into each well of the 384-well plates.[12]
-
Compound Preparation: Prepare serial dilutions of pimodivir in DMSO, then dilute into Assay Medium.
-
Compound Addition: Using a liquid handler, transfer the diluted pimodivir solutions to the cell plates. Include appropriate controls: wells with DMSO only (virus control), wells with a known inhibitor (positive control), and uninfected cell controls with DMSO.[12]
-
Virus Infection: Prepare the virus inoculum in Infection Medium at a multiplicity of infection (MOI) predetermined to cause 80-90% cell death in 48-72 hours. Add the virus inoculum to all wells except the uninfected cell controls.[12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the uninfected and virus-only controls. The EC50 value is determined by fitting the data to a four-parameter dose-response curve.
In Vivo Efficacy in Murine Influenza Model
This protocol provides a framework for evaluating the in vivo efficacy of pimodivir against a lethal influenza A virus challenge in mice.[1]
Objective: To assess the ability of pimodivir to improve survival and reduce viral load and morbidity in influenza-infected mice.
Materials:
-
6- to 8-week-old female BALB/c mice
-
Influenza A virus strain adapted for mice (e.g., A/PR/8/34)
-
Pimodivir formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
MDCK cells for viral titration
-
TCID50 assay reagents
Procedure:
-
Acclimatization: House mice in BSL-2 conditions for at least 3 days prior to the experiment.
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, Pimodivir at various doses, Oseltamivir positive control). A typical group size is 8-10 mice.[1]
-
Infection: Lightly anesthetize mice and inoculate them intranasally with a lethal dose (e.g., 5 x LD50) of the influenza A virus in a 50 µL volume of sterile PBS.[1]
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 24 or 48 hours). Administer pimodivir or vehicle control by oral gavage twice daily for a specified duration (e.g., 10 days).[9]
-
Monitoring: Monitor mice daily for survival, body weight changes, and clinical signs of illness for 14-21 days.
-
Viral Load Determination (Satellite Group): On a predetermined day post-infection (e.g., Day 3 or 5), euthanize a separate satellite group of mice from each treatment arm. Aseptically collect the lungs.
-
Lung Homogenization: Homogenize a pre-weighed portion of lung tissue in cold, sterile PBS. Clarify the homogenate by centrifugation.[1]
-
Viral Titer Quantification: Determine the amount of infectious virus in the lung homogenates using a 50% Tissue Culture Infective Dose (TCID50) assay on MDCK cells.[1]
-
Data Analysis: Plot Kaplan-Meier survival curves and analyze for statistical significance using a log-rank test. Compare body weight changes and lung viral titers between groups using appropriate statistical tests (e.g., ANOVA).[1]
Experimental Workflow
Caption: Preclinical evaluation workflow for pimodivir.
References
- 1. benchchem.com [benchchem.com]
- 2. Pimodivir - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Single‐ and multiple‐dose pharmacokinetics and safety of pimodivir, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single- and multiple-dose pharmacokinetics and safety of pimodivir, a novel, non-nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open-label study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling the Profile of JNJ-5207852: A Technical Guide to its Pharmacokinetics and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile and brain penetration of JNJ-5207852, a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist. The information presented herein is compiled from preclinical studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Core Pharmacokinetic and Brain Penetration Data
The following tables summarize the key quantitative data regarding the in vitro binding affinity, in vivo potency, and pharmacokinetic parameters of JNJ-5207852.
Table 1: In Vitro Receptor Binding Affinity
| Species | Receptor | Parameter | Value | Reference |
| Human | Histamine H3 | pKi | 9.24 | [1] |
| Rat | Histamine H3 | pKi | 8.9 | [1] |
Table 2: In Vivo Receptor Occupancy
| Species | Assay | Parameter | Value | Administration Route | Reference |
| Mouse | Ex Vivo Autoradiography | ED50 | 0.13 mg/kg | Subcutaneous | [1] |
Table 3: Pharmacokinetic Parameters in Rats
| Sex | Administration Route (Dose) | Tmax (h) | T½ (h) | Brain Concentration at 24h (ng/g) | Reference |
| Male | Oral (30 mg/kg) | 4.5 | 14.6 | 5306 ± 282 | [1] |
| Female | Oral (30 mg/kg) | 4.0 | 16.8 | 6726 ± 826 | [1] |
| Male | Intraperitoneal (10 mg/kg) | Not Reported | 13.2 | 2096 ± 46 | [1] |
| Female | Intraperitoneal (10 mg/kg) | Not Reported | 20.1 | 2483 ± 54 | [1] |
Note: Cmax and AUC values were not explicitly provided in the primary literature. The compound is reported to be extensively absorbed after oral administration and reaches high levels in the brain.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity of JNJ-5207852 for histamine H3 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human or rat histamine H3 receptors.
-
Radioligand: [3H]-Nα-methylhistamine is used as the radioligand.
-
Assay Conditions: Membranes are incubated with various concentrations of the unlabeled test compound (JNJ-5207852) and a fixed concentration of the radioligand in a suitable buffer.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Ex Vivo Autoradiography
Objective: To assess the in vivo potency and brain penetration of JNJ-5207852 by measuring receptor occupancy.
Methodology:
-
Animal Dosing: Mice are administered various doses of JNJ-5207852 via subcutaneous injection.
-
Tissue Collection: At a predetermined time point after dosing, the animals are euthanized, and their brains are rapidly removed and frozen.
-
Brain Sectioning: Coronal brain sections are cut using a cryostat and mounted on microscope slides.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled histamine H3 receptor ligand (e.g., [3H]-R-α-methylhistamine).
-
Washing: Non-specifically bound radioligand is removed by washing the sections in buffer.
-
Imaging: The slides are exposed to a phosphor imaging screen or autoradiographic film to visualize the distribution and density of the radioligand binding.
-
Data Analysis: The density of the signal in specific brain regions is quantified and compared between vehicle-treated and JNJ-5207852-treated animals to determine the dose-dependent receptor occupancy. The ED50, the dose that produces 50% receptor occupancy, is then calculated.
Visualizations
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the histamine H3 receptor, which is antagonized by JNJ-5207852. As a presynaptic autoreceptor and heteroreceptor, its activation by histamine typically leads to the inhibition of neurotransmitter release. JNJ-5207852 blocks this action, thereby increasing the release of histamine and other neurotransmitters.
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of JNJ-5207852.
Experimental Workflow: Ex Vivo Autoradiography
This diagram outlines the key steps involved in the ex vivo autoradiography protocol used to determine the in vivo potency of JNJ-5207852.
Caption: Workflow for determining in vivo receptor occupancy using ex vivo autoradiography.
References
JNJ-5207852: A Technical Guide to a Histamine H3 Receptor Neutral Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-5207852, a potent and selective histamine (B1213489) H3 receptor (H3R) neutral antagonist. The document details its pharmacological profile, the experimental methodologies used for its characterization, and its role in the context of H3R signaling.
Introduction to JNJ-5207852 and the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. A notable characteristic of the H3 receptor is its high level of constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling is a critical factor in the pharmacological classification of its ligands.
Ligands that block the action of agonists at the H3 receptor are broadly termed antagonists. However, they can be further classified based on their effect on the receptor's constitutive activity:
-
Inverse Agonists: These ligands not only block agonist activity but also suppress the receptor's basal, constitutive signaling.
-
Neutral Antagonists: These ligands block the action of agonists without affecting the constitutive activity of the receptor.
JNJ-5207852, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole, high-affinity, and selective H3 receptor antagonist that is orally active and readily penetrates the brain.[1][2] Its distinction as a neutral antagonist has significant implications for its physiological effects, particularly the observed lack of impact on body weight, a side effect associated with some H3R inverse agonists.[1][2]
Pharmacological Profile of JNJ-5207852
The pharmacological activity of JNJ-5207852 has been characterized through a series of in vitro and in vivo experiments.
Binding Affinity
JNJ-5207852 demonstrates high affinity for both rat and human histamine H3 receptors. Radioligand binding assays have been employed to determine its binding constant (Ki), typically expressed as its logarithmic transformation, pKi.
| Parameter | Species | Value | Reference Compound (Thioperamide) pKi |
| pKi | Human H3R | 9.24 ± 0.21 | 7.40 ± 0.33 |
| pKi | Rat H3R | 8.90 ± 0.17 | 8.40 ± 0.20 |
| Data sourced from Barbier et al., 2004.[1] |
As the data indicates, JNJ-5207852 has a significantly higher affinity for the human H3 receptor (approximately 100-fold) and a moderately higher affinity for the rat H3 receptor (3-fold) as compared to the reference antagonist, thioperamide.[1]
Functional Activity
The antagonist potency of JNJ-5207852 was determined using a functional cell-based assay that measures the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation. The results are presented as pA2 values, which represent the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.
| Parameter | Species | Value |
| pA2 | Human H3R | 9.84 |
| pA2 | Rat H3R | 8.94 |
| Data sourced from Barbier et al., 2004.[1] |
The pA2 values show strong concordance with the pKi values from binding experiments, and the Schild regression analysis yielded slopes not significantly different from unity, which is characteristic of competitive antagonism.[1]
Evidence for Neutral Antagonism
The classification of JNJ-5207852 as a neutral antagonist is supported by a specialized binding assay that assesses the influence of a G protein activator (GppNHp) and NaCl on the ligand's binding affinity. The ratio of the Ki values in the absence and presence of GppNHp/NaCl provides insight into the ligand's effect on the receptor's conformational state.
| Compound | Classification | Ki Ratio (-GppNHp / +GppNHp) |
| Imetit | Agonist | 0.47 ± 0.11 |
| Thioperamide | Inverse Agonist | 3.39 ± 0.50 |
| JNJ-5207852 | Neutral Antagonist | 1.25 ± 0.16 |
| Data sourced from Barbier et al., 2004.[1] |
An agonist, like imetit, stabilizes the active G protein-coupled state of the receptor, leading to a Ki ratio of less than 1.[1] An inverse agonist, such as thioperamide, stabilizes the inactive state, resulting in a ratio greater than 1.[1] JNJ-5207852's Ki ratio, being close to 1, indicates that it does not favor either the active or inactive state of the receptor, a hallmark of a neutral antagonist.[1]
In Vivo Efficacy
In vivo studies in rodents have demonstrated that JNJ-5207852 is a brain-penetrant compound with wake-promoting effects.
| Parameter | Species | Value | Method |
| ED50 (Receptor Occupancy) | Mice | 0.13 mg/kg (s.c.) | Ex vivo autoradiography |
| Wake-Promoting Effects | Rats and Mice | Increased wakefulness, decreased REM and slow-wave sleep at 1-10 mg/kg (s.c.) | EEG/EMG monitoring |
| Effect on Body Weight | Mice | No change after 4-week daily treatment (10 mg/kg, i.p.) | Long-term in vivo study |
| Data sourced from Barbier et al., 2004.[1][2] |
The wake-promoting effects are absent in H3 receptor knockout mice, confirming the on-target mechanism of action.[1][2] The lack of effect on body weight after chronic administration is a significant finding, as other H3R antagonists with inverse agonist properties have been shown to reduce food intake and body weight.[1] This further supports the classification of JNJ-5207852 as a neutral antagonist.[1][2]
Signaling Pathways and Experimental Visualizations
Histamine H3 Receptor Signaling
The H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation, either by an agonist or through its constitutive activity, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate other effectors, such as N-type voltage-gated calcium channels.
Differentiating Neutral Antagonists from Inverse Agonists
The key distinction lies in their effect on the receptor's basal activity. A neutral antagonist will block agonist-induced signaling but will not alter the constitutive signaling of the receptor. In contrast, an inverse agonist will reduce this basal activity, often leading to an increase in cAMP levels from their suppressed baseline.
References
Early Preclinical Evaluation of JNJ-5207852: A Histamine H3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the early animal model studies involving JNJ-5207852, a novel, non-imidazole histamine (B1213489) H3 receptor antagonist. The data herein is compiled from foundational preclinical research to offer a detailed resource for scientists and professionals in the field of drug development.
Core Pharmacological Profile
JNJ-5207852 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. As a neutral antagonist, it blocks the constitutive activity of the H3 receptor, which acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, thereby modulating the release of histamine and other neurotransmitters. This mechanism of action underlies its observed wake-promoting and nootropic effects in animal models.[1][2][3]
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data from early preclinical studies of JNJ-5207852.
Table 1: Receptor Binding Affinity
| Species | Receptor | Parameter | Value |
| Human | H3 | pKi | 9.24[1][4][5][6] |
| Rat | H3 | pKi | 8.90[1][4][5][6] |
Table 2: In Vivo Receptor Occupancy and Efficacy
| Species | Test | Administration | Dose/Parameter | Result |
| Mouse | Ex Vivo Autoradiography | Subcutaneous (s.c.) | ED50 | 0.13 mg/kg[1][5][6] |
| Mouse | Sleep/Wake EEG | Subcutaneous (s.c.) | 1-10 mg/kg | Increased wakefulness, decreased REM and slow-wave sleep[1][4][5] |
| Rat | Sleep/Wake EEG | Subcutaneous (s.c.) | 1-10 mg/kg | Increased wakefulness, decreased REM and slow-wave sleep[1][5] |
| Mouse | Locomotor Activity | Subcutaneous (s.c.) | 1-10 mg/kg | No associated hypermotility[1][5] |
| Mouse | Chronic Dosing (4 weeks) | Intraperitoneal (i.p.) | 10 mg/kg/day | No significant change in body weight[1][4][5] |
Key Experimental Methodologies
Detailed protocols for the pivotal experiments are outlined below to provide a clear understanding of the study designs.
Receptor Binding Assays
-
Objective: To determine the binding affinity of JNJ-5207852 for human and rat H3 receptors.
-
Method: Radioligand binding assays were performed using membranes from cells recombinantly expressing either the human or rat H3 receptor.
-
Protocol:
-
Cell membranes were incubated with a specific radioligand for the H3 receptor (e.g., ³H-R-α-methylhistamine).
-
Increasing concentrations of JNJ-5207852 were added to compete with the radioligand for receptor binding.
-
After incubation, the membranes were washed to remove unbound radioligand.
-
The amount of bound radioactivity was measured using scintillation counting.
-
The inhibition constant (Ki) was calculated from the competition curves, and the pKi was determined as the negative logarithm of the Ki.
-
Ex Vivo Brain Receptor Occupancy
-
Objective: To assess the brain penetration and target engagement of JNJ-5207852 in vivo.
-
Method: Ex vivo autoradiography was conducted in mice.
-
Protocol:
-
Mice were administered various doses of JNJ-5207852 via subcutaneous injection.
-
After a set time (e.g., 1 hour), the animals were euthanized, and their brains were rapidly removed and frozen.
-
Brain slices were prepared and incubated with a radiolabeled H3 receptor ligand.
-
The slices were washed, dried, and exposed to film or a phosphor imager to visualize the distribution and density of the radioligand binding.
-
The displacement of the radioligand by JNJ-5207852 was quantified to determine the percentage of receptor occupancy at different doses, from which the ED50 was calculated.[1]
-
Sleep-Wake Monitoring in Rodents
-
Objective: To evaluate the effect of JNJ-5207852 on sleep-wake states.
-
Method: Electroencephalography (EEG) and electromyography (EMG) recordings were used to monitor the states of wakefulness, REM sleep, and slow-wave sleep.
-
Protocol:
-
Rats or mice were surgically implanted with EEG and EMG electrodes.
-
Following a recovery period, the animals were habituated to the recording chambers.
-
Baseline sleep-wake patterns were recorded.
-
JNJ-5207852 or vehicle was administered (e.g., subcutaneously at the onset of the light period).
-
EEG and EMG data were continuously recorded for 24 hours post-administration.
-
The recordings were scored to quantify the time spent in each sleep-wake state.
-
To confirm the mechanism of action, similar experiments were conducted in H3 receptor knockout mice, which showed no effect of the compound on sleep or wakefulness.[1][4][5]
-
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action and experimental logic.
Caption: Mechanism of Action of JNJ-5207852 at the Histaminergic Synapse.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ 5207852 dihydrochloride | Histamine H3 Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. JNJ-5207852 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ-5207852 dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for JNJ-5207852 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-5207852 dihydrochloride (B599025) is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] As a crucial tool in neuroscience and drug development, proper preparation of this compound for in vitro studies is paramount to ensure experimental reproducibility and accuracy. These application notes provide a detailed protocol for the dissolution of JNJ-5207852 dihydrochloride for cell culture applications, alongside a summary of its chemical properties and a diagram of its signaling pathway.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key quantitative data is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 389.4 g/mol | [3] |
| Formula | C₂₀H₃₂N₂O·2HCl | [3] |
| Purity | ≥98% | [3] |
| Solubility in Water | Up to 50 mM | [3] |
| Solubility in DMSO | Up to 20 mM (with gentle warming) | [3] |
| Storage | Desiccate at room temperature. In solvent, store at -80°C for up to one year. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound, which can be subsequently diluted to the desired final concentration for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile, deionized water
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional, for DMSO dissolution)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, light-protected microcentrifuge tubes for aliquoting
Procedure:
-
Pre-dissolution Preparation: In a sterile biological safety cabinet, bring the this compound powder and the chosen solvent (DMSO or water) to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.894 mg.
-
Dissolution:
-
For DMSO: Transfer the weighed powder to a sterile conical tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 3.894 mg of the compound). Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution in DMSO.[3]
-
For Water: Transfer the weighed powder to a sterile conical tube. Add the appropriate volume of sterile deionized water. Vortex thoroughly until the solid is fully dissolved.
-
-
Sterile Filtration: To ensure the sterility of the stock solution for cell culture use, draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile conical tube. This step is critical to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes contamination risk and avoids repeated freeze-thaw cycles that could degrade the compound. Store the aliquots at -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to components in the cell culture medium.
-
Application to Cells: Add the prepared working solution to your cell cultures. It is crucial to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to prepare the stock solution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the histamine H3 receptor antagonized by JNJ-5207852 and a typical experimental workflow for its use in cell culture.
Mechanism of Action
JNJ-5207852 is a high-affinity neutral antagonist of the histamine H3 receptor. The H3 receptor is a Gi protein-coupled receptor that, upon activation by histamine, inhibits the activity of adenylyl cyclase.[5] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). As a presynaptic autoreceptor and heteroreceptor, the activation of the H3 receptor also inhibits the release of various neurotransmitters, including histamine itself, acetylcholine, dopamine, and norepinephrine.[5][6] By blocking the H3 receptor, JNJ-5207852 prevents this inhibitory signaling, thereby increasing the release of these neurotransmitters. This mechanism of action makes JNJ-5207852 a valuable tool for studying the role of the histaminergic system in various physiological and pathological processes.
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: JNJ-5207852 In Vivo Administration in Mice
Introduction
JNJ-5207852 is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2] It demonstrates high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[3][1][2] As a neutral antagonist, JNJ-5207852 functions by blocking the presynaptic H3 autoreceptors, which normally inhibit the release of histamine.[1][4] This blockade leads to increased histamine levels in the synapse, subsequently enhancing neurotransmission and promoting wakefulness. In animal models, JNJ-5207852 has been shown to increase wakefulness and reduce both REM and slow-wave sleep without causing hypermotility.[1][4] The compound is orally active and effectively penetrates the brain.[3][1][2][4]
These application notes provide a detailed protocol for the in vivo administration of JNJ-5207852 to mice, summarizing key quantitative data and experimental workflows for researchers in neuroscience and drug development.
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from key preclinical studies involving the administration of JNJ-5207852 in rodents.
Table 1: Dosage and Administration in Mice
| Parameter | Details | Reference |
| Animal Model | Wild-type, H3 Receptor Knockout (H3-/-), BALB/c | [1][5] |
| Dosage Range (s.c.) | 1 - 10 mg/kg (for wakefulness studies) | [3][1][4] |
| 20 mg/kg (for pharmacokinetic analysis) | [5] | |
| Dosage (i.p.) | 10 mg/kg (for 4-week daily treatment) | [3][1][4] |
| ED50 (s.c.) | 0.13 mg/kg (for H3 receptor occupancy) | [1][2] |
| Administration Routes | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.) | [3][1][4] |
Table 2: Observed Effects in Rodents
| Effect | Species | Dosage & Route | Key Findings | Reference |
| Wakefulness | Mice & Rats | 1-10 mg/kg s.c. | Increased time spent awake; decreased REM and slow-wave sleep. | [3][1][4] |
| Mechanism Confirmation | H3-/- Mice | 10 mg/kg s.c. | No effect on wakefulness or sleep, confirming H3R-mediated action. | [1][2] |
| Locomotor Activity | Mice & Rats | 1-10 mg/kg s.c. | Wake-promoting effects were not associated with hypermotility. | [1][4] |
| Long-term Treatment | Mice | 10 mg/kg i.p. (daily for 4 weeks) | Did not lead to changes in body weight. | [3][1][4] |
| Brain Penetration | Mice | 0.04–2.5 mg/kg s.c. | Readily penetrates brain tissue and achieves good receptor occupancy. | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of JNJ-5207852 to mice for studying its effects on arousal and sleep-wake cycles.
1. Materials and Reagents
-
JNJ-5207852 dihydrochloride[2]
-
Vehicle solution components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for s.c./i.p. injection)
-
Animal scale
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Preparation of JNJ-5207852 Formulation
Note: JNJ-5207852 dihydrochloride (B599025) is slightly soluble in DMSO.[2] The following is an example formulation for in vivo use.[2] Researchers should optimize the vehicle based on their experimental needs and solubility tests.
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dosage (e.g., 10 mg/kg) and injection volume (e.g., 10 mL/kg).
-
Example for a 2 mg/mL Stock Solution: To achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a 2 mg/mL stock is required.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[2]
-
For 10 mL of vehicle: mix 0.5 mL DMSO, 3 mL PEG300, 0.5 mL Tween 80, and 6 mL sterile saline.
-
-
Dissolving the Compound:
-
Weigh the required amount of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
First, dissolve the powder in the DMSO component of the vehicle.
-
Sequentially add the PEG300, Tween 80, and finally the saline.
-
Vortex thoroughly between each addition until the solution is clear and homogenous.
-
-
Vehicle Control: Prepare a separate solution containing only the vehicle components to be administered to the control group.
3. In Vivo Administration Procedure
-
Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.
-
Animal Preparation:
-
On the day of the experiment, weigh each mouse accurately to calculate the precise injection volume.
-
Randomly assign animals to control (vehicle) and treatment (JNJ-5207852) groups.
-
-
Administration Route (Subcutaneous - s.c.):
-
Gently restrain the mouse.
-
Lift the loose skin over the back/scruff to form a tent.
-
Insert the needle (bevel up) into the base of the skin tent, parallel to the spine.
-
Inject the calculated volume of the JNJ-5207852 solution or vehicle.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
-
Administration Route (Intraperitoneal - i.p.):
-
Firmly restrain the mouse, tilting it slightly head-down to move organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Ensure the needle has penetrated the peritoneal wall but not any internal organs.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
Mandatory Visualizations
Signaling Pathway of JNJ-5207852
Caption: Mechanism of action for JNJ-5207852.
Experimental Workflow Diagram
Caption: Workflow for in vivo studies using JNJ-5207852.
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-5207852 in Sleep-Wake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Histamine (B1213489) H3 Receptor Antagonism
JNJ-5207852 is a non-imidazole histamine H3 receptor antagonist with high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[2][3][4] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. By blocking this receptor, JNJ-5207852 increases the firing rate of histaminergic neurons, leading to enhanced histamine release and a subsequent state of wakefulness.[4] The H3 receptor also acts as a heteroreceptor, modulating the release of other neurotransmitters involved in arousal, such as acetylcholine, norepinephrine, and dopamine.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. JNJ-5207852, as an antagonist, blocks this signaling cascade, thereby preventing the inhibitory effects of histamine on neurotransmitter release.
Recommended Dosages and Efficacy
Preclinical studies in rodents have demonstrated the wake-promoting effects of JNJ-5207852. The recommended dosage ranges are based on subcutaneous (s.c.) administration.
| Animal Model | Dosage Range (s.c.) | Key Findings |
| Mice | 1 - 10 mg/kg | - Increased time spent awake. - Decreased REM sleep and slow-wave sleep. - No effect in H3 receptor knockout mice, confirming target engagement.[1][2][4] |
| Rats | 3, 10, 30 mg/kg | - Dose-dependent increase in total time spent awake. - Decreased REM and slow-wave sleep.[1] |
Quantitative Effects on Wakefulness in Mice:
A study in wild-type mice demonstrated a significant increase in wakefulness following a 10 mg/kg s.c. injection of JNJ-5207852 at the onset of the light phase.[4]
| Time Post-Injection | Percent Increase in Wakefulness (vs. Vehicle) |
| Hours 1-2 | +143% |
| Hours 7-8 | +153% |
| Hours 11-12 | +118% |
| Hours 22-24 | +125% |
Experimental Protocols
The following protocols provide a detailed methodology for conducting sleep-wake studies to evaluate the effects of JNJ-5207852 in rodents.
Experimental Workflow
Animal Preparation and Surgical Procedure
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g) are commonly used.
-
Acclimatization: House animals individually in a temperature-controlled environment with a 12:12 hour light-dark cycle for at least one week prior to surgery. Provide ad libitum access to food and water.
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant flexible, insulated stainless steel wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow a recovery period of at least one week before starting the experiment.
-
Drug Preparation and Administration
-
Formulation: JNJ-5207852 can be dissolved in sterile saline for subcutaneous injection.
-
Dosage: Prepare solutions to deliver the desired dose (e.g., 1-10 mg/kg for mice, 3-30 mg/kg for rats) in a low volume (e.g., 1-5 ml/kg).
-
Administration: Administer JNJ-5207852 or vehicle (saline) via subcutaneous injection at the onset of the light period.
Sleep-Wake Recording and Analysis
-
Habituation: Connect the animals to the recording apparatus via a flexible cable and lightweight commutator to allow free movement. Allow for an adaptation period of at least 3-5 days in the recording chambers.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours before any treatment to establish normal sleep-wake patterns.
-
Treatment Recording: Following administration of JNJ-5207852 or vehicle, record EEG and EMG data continuously for 24 hours.
-
Data Acquisition: Digitize and record EEG and EMG signals using a suitable data acquisition system.
-
Sleep Scoring:
-
Visually score the recordings in 10-second epochs into three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta) EEG and low-amplitude EMG activity.
-
Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG amplitude).
-
-
-
Data Analysis:
-
Quantify the total time spent in each sleep-wake state.
-
Analyze the number and duration of sleep-wake bouts.
-
Calculate sleep and REM latencies.
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare the effects of JNJ-5207852 with the vehicle control.
-
Conclusion
JNJ-5207852 is a valuable pharmacological tool for investigating the role of the histaminergic system in the regulation of sleep and wakefulness. The provided dosages and protocols offer a solid foundation for designing and executing robust preclinical studies. Researchers should ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for JNJ-5207852 Dihydrochloride in Ex Vivo Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207852 dihydrochloride (B599025) is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2][3][4] The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[2][5][6][7] Its role in regulating wakefulness, cognition, and other neurological processes makes it a significant target for drug development.[7][8]
Ex vivo autoradiography is a powerful technique to determine the in vivo occupancy of a specific receptor by a drug candidate.[9] This method involves the systemic administration of the unlabeled compound of interest (in this case, JNJ-5207852) to a test animal, followed by the collection of brain tissue. Brain sections are then incubated with a radiolabeled ligand for the target receptor to quantify the extent to which the administered drug has bound to and occupied the receptors in the brain.[9] This application note provides a detailed protocol for utilizing JNJ-5207852 dihydrochloride in ex vivo autoradiography studies to assess its brain histamine H3 receptor occupancy.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine dihydrochloride | [10] |
| Molecular Formula | C₂₀H₃₄Cl₂N₂O | [1] |
| Molecular Weight | 389.4 g/mol | [1][10] |
| Target | Histamine H3 Receptor | [1][2][3][5][8] |
| Affinity (pKi) | Rat: 8.9, Human: 9.24 | [1][8] |
| Activity | Neutral Antagonist | [5][11][12] |
| Key Features | Brain penetrant, orally active | [5][11][12] |
| Solubility | Soluble to 50 mM in water and to 20 mM in DMSO with gentle warming. | [11] |
Table 2: Quantitative Data from Ex Vivo Autoradiography with JNJ-5207852
| Parameter | Species | Administration Route | Value | Reference |
| ED₅₀ for Receptor Occupancy | Mice | Subcutaneous (s.c.) | 0.13 mg/kg | [2][3][4] |
Experimental Protocols
Protocol 1: Ex Vivo Autoradiography for Histamine H3 Receptor Occupancy by JNJ-5207852
This protocol outlines the procedure to determine the in vivo occupancy of brain histamine H3 receptors by JNJ-5207852.
Materials and Reagents:
-
This compound
-
Research animals (e.g., male C57BL/6 mice)
-
Saline solution (0.9% NaCl)
-
Radioligand: [³H]-N-α-methylhistamine (a commonly used radioligand for H3 receptors)
-
Unlabeled N-α-methylhistamine (for non-specific binding)
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Animal Dosing:
-
Dissolve this compound in saline to the desired concentrations.
-
Administer JNJ-5207852 subcutaneously (s.c.) to mice at various doses (e.g., 0.04–2.5 mg/kg) to determine a dose-response curve for receptor occupancy. A vehicle-treated group should be included as a control.
-
Allow for a predetermined time for drug distribution (e.g., 1 hour post-administration).[2]
-
-
Tissue Collection and Preparation:
-
At the designated time point, euthanize the animals via an approved method (e.g., cervical dislocation or CO₂ asphyxiation followed by decapitation).
-
Rapidly extract the brains and snap-freeze them in isopentane (B150273) cooled with dry ice. Store brains at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness).
-
Thaw-mount the sections onto charged microscope slides.
-
Store the slides at -80°C until use.
-
-
Radioligand Binding Assay:
-
On the day of the assay, bring the slides to room temperature.
-
Prepare the incubation buffer containing the radioligand, [³H]-N-α-methylhistamine (at a concentration close to its Kd for the H3 receptor).
-
For the determination of non-specific binding, prepare a parallel incubation buffer containing the radioligand plus a high concentration of an unlabeled H3 receptor agonist (e.g., 10 µM N-α-methylhistamine).
-
Incubate the brain sections with the radioligand solution for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature in a humidified chamber.
-
Following incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand (e.g., 2 x 5-minute washes).
-
Perform a final quick rinse in ice-cold distilled water to remove buffer salts.
-
Dry the slides under a stream of cool, dry air.
-
-
Imaging and Data Analysis:
-
Expose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and may range from days to weeks.
-
Develop the film or scan the imaging plate to obtain the autoradiograms.
-
Quantify the optical density of the autoradiographic images in specific brain regions known to have high H3 receptor expression (e.g., cortex, striatum, and hypothalamus).[3][4]
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.
-
Determine the percent receptor occupancy for each dose of JNJ-5207852 using the following formula:
% Occupancy = [1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)] x 100
-
Plot the percent occupancy against the dose of JNJ-5207852 to calculate the ED₅₀.
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathways of the Histamine H3 Receptor.
Experimental Workflow for Ex Vivo Autoradiography
Caption: Workflow for ex vivo autoradiography with JNJ-5207852.
References
- 1. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Ligand autoradiographical quantification of histamine H3 receptor in human dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
JNJ-5207852: Application Notes and Protocols for Epilepsy and Memory Defect Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207852 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. Blockade of this receptor by antagonists like JNJ-5207852 enhances the release of several key neurotransmitters, including histamine and acetylcholine (B1216132), which are implicated in arousal, cognition, and the modulation of seizure activity. These characteristics make JNJ-5207852 a valuable research tool for investigating potential therapeutic strategies for neurological conditions such as epilepsy and associated memory deficits.
This document provides detailed application notes and experimental protocols for the use of JNJ-5207852 in preclinical research models of epilepsy and memory impairment.
Application Notes
Epilepsy Research
Histamine H3 receptor antagonists are emerging as a potential therapeutic avenue for epilepsy. The underlying principle is that by blocking the H3 autoreceptor, these antagonists increase the synaptic concentration of histamine. Elevated histamine levels can then act on postsynaptic H1 receptors, which has been shown to suppress seizure activities.
While direct preclinical studies on the anticonvulsant effects of JNJ-5207852 in models like the maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) tests are not extensively documented in publicly available literature, its mechanism of action strongly suggests potential efficacy. Researchers can utilize JNJ-5207852 to explore the role of the histaminergic system in seizure modulation and as a reference compound for the development of novel antiepileptic drugs targeting the H3 receptor.
Memory Defect Research
Cognitive impairment, particularly memory deficit, is a common comorbidity of epilepsy. The pentylenetetrazol (PTZ)-kindling model is a well-established method for inducing a state that mimics chronic epilepsy and is associated with significant learning and memory deficits. JNJ-5207852 has been investigated for its potential to ameliorate these memory deficits.[1][2][3][4] By enhancing the release of pro-cognitive neurotransmitters like acetylcholine and histamine, JNJ-5207852 is hypothesized to reverse the mnemonic impairments observed in such models. This makes it a critical tool for studying the underlying neurobiology of epilepsy-related cognitive dysfunction and for the preclinical evaluation of cognitive enhancers.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo properties of JNJ-5207852.
Table 1: In Vitro Receptor Binding Affinity of JNJ-5207852
| Receptor | Species | pKi (mean ± SD) |
| Histamine H3 | Human | 9.24 ± 0.21 |
| Histamine H3 | Rat | 8.90 ± 0.17 |
Data from Barbier et al., 2004.
Table 2: In Vivo Efficacy of JNJ-5207852 in a PTZ-Kindling Model of Memory Deficit (Data inferred from Jia et al., 2006)
Morris Water Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Escape Latency (seconds) |
| Control (Saline) | - | Data not available |
| PTZ-Kindled + Vehicle | - | Data not available |
| PTZ-Kindled + JNJ-5207852 | Specific dose not available | Significantly reduced vs. PTZ-Kindled + Vehicle |
| PTZ-Kindled + Donepezil | 1.0 | Significantly reduced vs. PTZ-Kindled + Vehicle |
Passive Avoidance Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Step-Through Latency (seconds) |
| Control (Saline) | - | Data not available |
| PTZ-Kindled + Vehicle | - | Data not available |
| PTZ-Kindled + JNJ-5207852 | Specific dose not available | Significantly increased vs. PTZ-Kindled + Vehicle |
| PTZ-Kindled + Donepezil | 1.0 | Significantly increased vs. PTZ-Kindled + Vehicle |
Note: The study by Jia et al. (2006) demonstrated a reversal of PTZ-induced memory deficits by JNJ-5207852; however, the precise quantitative data is not available in the accessed literature.
Experimental Protocols
Protocol 1: Pentylenetetrazol (PTZ)-Kindling Epilepsy and Memory Deficit Model in Mice
Objective: To induce a chronic epileptic state with associated memory deficits in mice.
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile saline solution
-
Male weanling ICR mice
-
Animal handling and injection equipment
Procedure:
-
Animal Handling and Habituation: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
PTZ Administration:
-
Prepare a solution of PTZ in sterile saline. A commonly used subconvulsive dose is 35-40 mg/kg.
-
Administer PTZ via intraperitoneal (i.p.) injection every other day.
-
-
Seizure Scoring: Immediately after each PTZ injection, observe the mice for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine's scale).
-
Kindling Confirmation: Kindling is considered successful when mice consistently exhibit a predetermined seizure score (e.g., stage 4 or 5 on Racine's scale) for several consecutive PTZ administrations.
-
Post-Kindling Memory Assessment: Once the kindled state is established, proceed with behavioral tests for memory assessment (e.g., Morris Water Maze, Passive Avoidance Test).
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess spatial learning and memory in PTZ-kindled mice treated with JNJ-5207852.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Submerged platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system
-
JNJ-5207852 solution
-
Vehicle control solution
Procedure:
-
Drug Administration: Administer JNJ-5207852 or vehicle to the PTZ-kindled mice at the desired dose and route (e.g., i.p.) 30-60 minutes before the start of the MWM trials.
-
Acquisition Phase (4-5 days):
-
Each day, conduct 4 trials per mouse.
-
For each trial, gently place the mouse into the water at one of four randomly selected starting positions.
-
Allow the mouse to swim freely and find the submerged platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.
Protocol 3: Passive Avoidance Test for Fear-Motivated Memory
Objective: To evaluate the effect of JNJ-5207852 on fear-motivated memory in PTZ-kindled mice.
Materials:
-
Passive avoidance apparatus (two-compartment box with a light and a dark chamber, connected by a guillotine door, with an electrified grid floor in the dark chamber)
-
JNJ-5207852 solution
-
Vehicle control solution
Procedure:
-
Drug Administration: Administer JNJ-5207852 or vehicle to the PTZ-kindled mice 30-60 minutes before the training trial.
-
Training Trial:
-
Place the mouse in the light compartment.
-
After a short habituation period (e.g., 60 seconds), open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the step-through latency (time taken to enter the dark compartment).
-
-
Retention Trial (24 hours later):
-
Place the mouse back in the light compartment.
-
Open the guillotine door and record the step-through latency. The maximum latency is typically capped at 300-600 seconds.
-
-
Data Analysis: Compare the step-through latencies in the retention trial between the different treatment groups. A longer latency indicates better memory of the aversive stimulus.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of JNJ-5207852.
Experimental Workflow: PTZ-Kindling and Memory Assessment
Caption: Experimental workflow for inducing epilepsy-related memory deficits and testing JNJ-5207852.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Anticonvulsant Agents with Potent In Vitro Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression and function of histamine H3 receptors in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-5207852 Dihydrochloride Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207852 dihydrochloride (B599025) is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2][3][4] As a non-imidazole compound, it exhibits high affinity for both rat and human H3 receptors, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1][2][3][4] While JNJ-5207852 dihydrochloride has been primarily characterized in in vivo models for its wake-promoting effects, the broader family of H3R antagonists has shown significant activity in various cell lines, suggesting potential applications in oncology and neuroscience research.[5] This document provides an overview of cell lines responsive to H3R antagonism and detailed protocols for evaluating the effects of this compound.
Cell Lines Responsive to H3R Antagonism
Direct studies on a wide range of cell lines with this compound are not extensively published. However, research on other H3R antagonists has identified several responsive cancer and neuronal cell lines. These findings suggest that cell lines expressing functional H3 receptors may be susceptible to this compound treatment.
Cancer Cell Lines:
The histamine H3 receptor has been implicated in the proliferation and survival of various cancer cells.[1][6][7] Antagonism of H3R has been shown to inhibit cell growth, induce apoptosis, and suppress metastatic processes in several cancer cell lines.
Neuronal Cell Lines:
The H3 receptor is predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[8][9] H3R antagonists have been investigated for their potential in treating neurological and psychiatric disorders.[8] Their effects on neuronal cell lines include modulation of cell proliferation and neuroprotection.
Quantitative Data on H3R Antagonist Activity
The following tables summarize the in vitro efficacy of this compound and other H3R antagonists in various cell lines.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | pKi | Reference |
| Histamine H3 Receptor | Human | 9.24 | [1][3][4] |
| Histamine H3 Receptor | Rat | 8.9 | [1][3][4] |
Table 2: Anti-proliferative Activity of H3R Antagonists in Cancer Cell Lines
| Cell Line | Cancer Type | H3R Antagonist | IC50 (48h) | Reference |
| MDA-MB-231 | Breast Cancer (ER-) | OUP-186 | ~10 µM | [1] |
| MCF7 | Breast Cancer (ER+) | OUP-186 | ~10 µM | [1] |
| MDA-MB-231 | Breast Cancer (ER-) | Clobenpropit | ~50 µM | [1] |
| MCF7 | Breast Cancer (ER+) | Clobenpropit | ~50 µM | [1] |
| H1975 | Non-Small Cell Lung Cancer | Ciproxifan | Concentration-dependent inhibition (10-80 µM) | [6][10] |
| H460 | Non-Small Cell Lung Cancer | Ciproxifan | Concentration-dependent inhibition (10-80 µM) | [6][10] |
| A549 | Non-Small Cell Lung Cancer | Ciproxifan | Concentration-dependent inhibition (10-80 µM) | [6][10] |
| U87MG | Glioblastoma | Ciproxifan | Suppressed proliferation | [7] |
| LNCaP | Prostate Cancer | Ciproxifan | Dose-dependent suppression of proliferation | [11] |
Signaling Pathways Modulated by H3R Antagonism
H3R antagonists exert their effects by blocking the constitutive activity of the H3 receptor, which is a G protein-coupled receptor (GPCR). This leads to the modulation of downstream signaling pathways involved in cell proliferation, survival, and migration.
Experimental Protocols
The following are generalized protocols for assessing the cellular effects of this compound. Specific parameters should be optimized for each cell line and experimental setup.
1. Cell Culture and this compound Preparation
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent such as water or DMSO.[12] Store at -20°C or -80°C.
-
Working Solution Preparation: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
2. Cell Viability/Proliferation Assay (MTT or WST-1 Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
References
- 1. Histamine H3 receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 4. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histamine receptor 3 suppresses glioblastoma tumor growth, invasion, and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of histamine receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
Suppliers and purchasing options for research-grade JNJ-5207852.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to sourcing, handling, and utilizing the research-grade histamine (B1213489) H3 receptor antagonist, JNJ-5207852. Detailed protocols for in vivo studies are included to facilitate experimental design and execution.
Suppliers and Purchasing Options
JNJ-5207852 is available from several reputable suppliers of research chemicals. The following table summarizes key purchasing information to aid in the selection of the most suitable product for your research needs. It is recommended to request a batch-specific Certificate of Analysis (CoA) from the supplier to ensure purity and quality.
| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation | Storage |
| Tocris Bioscience (a Bio-Techne brand) | JNJ 5207852 dihydrochloride (B599025) | 4020 | ≥98% (HPLC)[1] | White solid | Desiccate at room temperature |
| MedChemExpress | JNJ-5207852 dihydrochloride | HY-100438A | >98% | White to off-white solid | Powder: -20°C for 3 years |
| APExBIO | JNJ 5207852 dihydrochloride | B6835 | >98% | White to off-white solid | Desiccate at room temperature |
| TargetMol | This compound | T6539 | 99.51% | White solid | Powder: -20°C for 3 years[2] |
| Cayman Chemical | JNJ-5207852 | 11998 | ≥98% | A solution in ethanol | -20°C |
Product Information and Handling
Chemical Properties:
-
Chemical Name: 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine dihydrochloride[1]
-
Molecular Formula: C₂₀H₃₂N₂O · 2HCl
-
Molecular Weight: 389.4 g/mol
Solubility:
-
Water: Soluble to 50 mM
-
DMSO: Soluble to 20 mM with gentle warming
Stock Solution Preparation: For a 10 mM stock solution of this compound (MW: 389.4), dissolve 3.894 mg of the compound in 1 mL of sterile physiological saline. Gentle warming and vortexing may be required to ensure complete dissolution. Prepare fresh solutions daily for in vivo experiments. For in vitro assays, stock solutions in DMSO can be stored at -20°C for up to one month.
Mechanism of Action and Signaling Pathway
JNJ-5207852 is a potent and selective antagonist of the histamine H3 receptor (H3R).[3] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it acts as a presynaptic heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[4][5]
By blocking the inhibitory action of the H3R, JNJ-5207852 increases the release of histamine and other neurotransmitters, leading to its characteristic wake-promoting and cognitive-enhancing effects.
Experimental Protocols
The following are detailed protocols for common in vivo assays used to evaluate the efficacy of JNJ-5207852.
In Vivo Administration (Subcutaneous Injection in Mice)
This protocol describes the standard procedure for subcutaneous (s.c.) administration of JNJ-5207852 in mice.
Materials:
-
JNJ-5207852 solution (prepared as described in Section 2)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of JNJ-5207852 solution into the syringe.
-
Gently restrain the mouse by the scruff of the neck.
-
Lift a fold of skin over the dorsal midline (back of the neck) to form a "tent".[6]
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.[7]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution. A small bleb should form under the skin.[8]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its home cage and monitor for any adverse reactions.
Assessment of Wakefulness: EEG/EMG Recording
This protocol outlines the surgical implantation of electrodes and subsequent recording of electroencephalogram (EEG) and electromyogram (EMG) to assess sleep-wake states in mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
EEG/EMG electrode assembly (pre-made or custom)
-
Dental cement
-
Sutures
-
Recording system (amplifier, data acquisition software)
Procedure: Part 1: Surgical Implantation
-
Anesthetize the mouse and place it in the stereotaxic frame.[9]
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull at predetermined coordinates for the EEG electrodes (e.g., over the frontal and parietal cortices).[10]
-
Gently screw the EEG electrodes into the burr holes until they make contact with the dura mater.
-
Insert the EMG wire electrodes into the neck musculature.[11]
-
Secure the electrode assembly to the skull using dental cement.[9]
-
Suture the incision and allow the mouse to recover for at least one week.
Part 2: Recording
-
Habituate the mouse to the recording chamber and cable connection for 2-3 days.[10]
-
Connect the implanted electrode assembly to the recording system.
-
Administer JNJ-5207852 or vehicle control (s.c.).
-
Record EEG and EMG signals continuously for the desired duration.
-
Analyze the data to score periods of wakefulness, NREM sleep, and REM sleep based on the characteristic EEG and EMG patterns.[10]
Assessment of Cognitive Enhancement: Novel Object Recognition Test
This test assesses recognition memory in rodents, based on their innate tendency to explore novel objects.
Materials:
-
Open field arena (e.g., 40x40 cm)
-
Two identical objects (familiar objects)
-
One novel object (different from the familiar objects)
-
Video recording and analysis software
Procedure:
-
Habituation: Place the mouse in the empty open field arena for 5-10 minutes to acclimate.[6]
-
Training (Familiarization) Phase: Place two identical objects in the arena. Place the mouse in the center and allow it to explore for 5-10 minutes.[6]
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour). Administer JNJ-5207852 or vehicle during this time.
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.[6]
-
Data Analysis: Measure the time spent exploring the familiar object versus the novel object. A preference for the novel object (higher exploration time) indicates intact recognition memory. Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Assessment of Learning and Memory: Passive Avoidance Test
This test evaluates fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-chambered box with a light and a dark compartment, separated by a door)
-
Shock generator
Procedure:
-
Acquisition (Training) Trial: Place the mouse in the brightly lit compartment. When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.[12]
-
Administer JNJ-5207852 or vehicle.
-
Retention Trial (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment.[12]
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial indicates successful learning and memory of the aversive stimulus.
These protocols provide a foundation for investigating the effects of JNJ-5207852. Researchers should optimize these procedures based on their specific experimental goals and institutional animal care guidelines.
References
- 1. JNJ 5207852 dihydrochloride | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 3. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. protocols.io [protocols.io]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
Proper storage and handling procedures for JNJ-5207852 powder.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper storage and handling of JNJ-5207852 powder, a selective and potent histamine (B1213489) H3 receptor (H3R) antagonist. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring accurate and reproducible experimental outcomes.
Product Information
-
IUPAC Name: 1-[3-[4-(1-piperidinylmethyl)phenoxy]propyl]piperidine
-
CAS Number: 398473-34-2 (free base), 1782228-76-5 (dihydrochloride)
-
Molecular Formula: C₂₀H₃₂N₂O
-
Molecular Weight: 316.48 g/mol (free base), 389.4 g/mol (dihydrochloride)
Storage and Stability
Proper storage of JNJ-5207852 is critical to prevent degradation and ensure its long-term stability. The following table summarizes the recommended storage conditions for both the powder form and solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Room Temperature | Desiccate | For very short-term storage.[1] | |
| Solution in DMSO | -80°C | Up to 1 year | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For more frequent use.[2][3] | |
| Aqueous Solution | -80°C | Up to 6 months | Prepare fresh if possible. |
Handling Procedures and Safety Precautions
JNJ-5207852 should be handled by trained personnel in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
Safety Recommendations:
-
Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or under a fume hood.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
-
Ingestion: If swallowed, seek immediate medical attention.
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Assays:
A common solvent for preparing stock solutions of JNJ-5207852 for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
JNJ-5207852 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibrate the JNJ-5207852 powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of JNJ-5207852 powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of JNJ-5207852 (MW: 316.48), add 316 µL of DMSO.
-
Vortex the solution thoroughly to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a few minutes.[2][3] Gentle warming can also be applied.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as indicated in the storage table.
Solubility Data:
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 mM to 77.5 mg/mL[1][2][3] | Ultrasonic assistance may be needed.[2][3] |
| Water | 50 mM[1] | For the dihydrochloride (B599025) salt. |
| Ethanol | 16 mg/mL[4] | |
| DMF | 20 mg/mL[4] | |
| PBS (pH 7.2) | 0.25 mg/mL[4] |
For In Vivo Studies:
The preparation of JNJ-5207852 for in vivo administration requires specific vehicle formulations to ensure solubility and bioavailability.
Materials:
-
JNJ-5207852 powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or 20% SBE-β-CD in saline
-
Corn oil
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle [2][3]
-
Prepare a stock solution of JNJ-5207852 in DMSO as described in section 4.1.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300.
-
Add Tween-80 to the mixture (5% of the final volume).
-
Finally, add saline to make up the remaining 45% of the final volume.
-
Vortex the solution until it is clear and homogenous. The solubility in this vehicle is ≥ 2.58 mg/mL.[2][3]
Protocol 2: DMSO/SBE-β-CD in Saline Vehicle [2][3]
-
Prepare a stock solution of JNJ-5207852 in DMSO.
-
In a sterile tube, add the DMSO stock solution (10% of the final volume).
-
Add a solution of 20% SBE-β-CD in saline to make up the remaining 90% of the final volume.
-
Vortex until the solution is clear. The solubility in this vehicle is ≥ 2.58 mg/mL.[2][3]
Protocol 3: DMSO/Corn Oil Vehicle [2][3]
-
Prepare a stock solution of JNJ-5207852 in DMSO.
-
In a sterile tube, add the DMSO stock solution (10% of the final volume).
-
Add corn oil to make up the remaining 90% of the final volume.
-
Vortex thoroughly to create a uniform suspension. The solubility in this vehicle is ≥ 2.58 mg/mL.[2][3]
Visualizations
Experimental Workflow for JNJ-5207852 Handling
References
JNJ-5207852 dihydrochloride solution preparation and stability.
Application Notes and Protocols: JNJ-5207852 Dihydrochloride (B599025)
Topic: JNJ-5207852 Dihydrochloride Solution Preparation and Stability Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-5207852 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) neutral antagonist.[1][2][3] It exhibits high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[1][2][4] The H3 receptor functions as a presynaptic autoreceptor, and its blockade by JNJ-5207852 leads to enhanced release of histamine and other neurotransmitters in the brain. This mechanism underlies its wake-promoting effects and potential for investigating cognitive disorders.[3][4][5] These notes provide detailed protocols for the preparation and storage of this compound solutions to ensure experimental consistency and reproducibility.
Product Information
| Property | Value |
| Chemical Name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine dihydrochloride |
| Molecular Formula | C₂₀H₃₂N₂O·2HCl |
| Molecular Weight | 389.4 g/mol (anhydrous)[4] |
| CAS Number | 1782228-76-5[4] |
| Appearance | Pale yellow solid[6] |
Note: The molecular weight can vary between batches due to hydration. Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight to ensure accurate concentration calculations.
Solution Preparation and Solubility
Careful preparation of stock solutions is critical for obtaining reliable experimental results. The solubility of this compound can vary depending on the solvent.
Solubility Data
The following table summarizes the maximum recommended concentrations in various common laboratory solvents.
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Notes |
| Water | 50 mM[4] | 19.47 mg/mL | - |
| DMSO | 20 mM[4] | 7.79 mg/mL | Gentle warming may be required.[4] |
| Ethanol | ~50.5 mM | 16 mg/mL[5] | - |
| PBS (pH 7.2) | ~0.79 mM | 0.25 mg/mL[5] | Limited solubility. |
Protocol for Preparing a 10 mM Aqueous Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in water.
Materials:
-
This compound powder
-
Nuclease-free water
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube
-
Calibrated micropipettes
Procedure:
-
Calculate Mass: Using the batch-specific molecular weight (MW) from the CoA (e.g., 389.4 g/mol ), calculate the mass required.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 389.4 g/mol × 1000 mg/g = 3.894 mg
-
-
Weigh Compound: Carefully weigh out 3.894 mg of this compound powder and place it into a 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 1 mL of nuclease-free water to the tube.
-
Dissolve: Vortex the solution for 30-60 seconds until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Store: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 4.0.
Protocol for Preparing Solutions for In Vivo Studies
For animal studies, specific vehicle formulations are required. This compound has been successfully prepared for various administration routes.
A. Saline Formulation (for s.c./i.p. administration)[3]
-
Prepare the desired concentration by dissolving this compound directly in sterile physiological saline.
-
Ensure complete dissolution and filter sterilize the solution through a 0.22 µm syringe filter before administration.
B. Co-Solvent Formulation (for enhanced solubility)[7] This formulation is suitable when higher concentrations are needed. The solvents should be added sequentially.
-
Measure 10% of the final volume as DMSO and dissolve the required mass of this compound in it.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add 45% of the final volume as sterile saline to reach the final concentration and mix until a clear solution is formed.
References
- 1. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application of JNJ-5207852 in studying histamine receptor function.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
The following tables summarize the key quantitative data for JNJ-5207852, facilitating its application in experimental design.
Table 1: In Vitro Receptor Binding Affinity of JNJ-5207852
| Species | Receptor | pKi |
| Human | Histamine (B1213489) H3 | 9.24[1] |
| Rat | Histamine H3 | 8.90[1] |
Table 2: In Vivo Receptor Occupancy of JNJ-5207852
| Species | Route of Administration | ED50 |
| Mouse | Subcutaneous (s.c.) | 0.13 mg/kg[1] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of JNJ-5207852 for the histamine H3 receptor in vitro.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from CHO or HEK293 cells)
-
[3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol)
-
JNJ-5207852
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of JNJ-5207852 in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a non-labeled H3 antagonist like thioperamide (B1682323) (10 µM, for non-specific binding) to the respective wells.
-
Add 50 µL of the JNJ-5207852 dilutions to the appropriate wells.
-
Add 50 µL of [3H]-N-α-methylhistamine (final concentration ~1 nM) to all wells.
-
Add 50 µL of the cell membrane preparation (containing ~20-50 µg of protein) to all wells.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for JNJ-5207852 using non-linear regression analysis (e.g., using GraphPad Prism).
Ex Vivo Autoradiography for Receptor Occupancy
This protocol measures the in vivo occupancy of histamine H3 receptors by JNJ-5207852 in the brain.
Materials:
-
JNJ-5207852
-
Vehicle (e.g., saline)
-
Rodents (mice or rats)
-
[3H]-N-α-methylhistamine
-
Cryostat
-
Microscope slides
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Administer JNJ-5207852 or vehicle to the animals at various doses.
-
At a specified time point after administration (e.g., 1 hour), euthanize the animals and rapidly dissect the brains.
-
Freeze the brains in isopentane (B150273) cooled with dry ice.
-
Using a cryostat, cut 20 µm coronal brain sections and mount them onto microscope slides.
-
Allow the sections to air dry.
-
Incubate the slides with [3H]-N-α-methylhistamine (~2 nM in incubation buffer) for 60 minutes at room temperature.
-
Wash the slides three times for 5 minutes each in ice-cold wash buffer.
-
Briefly rinse the slides in ice-cold deionized water and allow them to dry completely.
-
Expose the slides to phosphor imaging plates or autoradiography film for an appropriate duration (e.g., 2-4 weeks).
-
Develop the film or scan the imaging plates.
-
Quantify the signal intensity in specific brain regions (e.g., striatum, cortex) using image analysis software.
-
Calculate the percentage of receptor occupancy at each dose of JNJ-5207852 compared to the vehicle-treated group.
-
Determine the ED50 value from the dose-response curve.
In Vivo Sleep and Wakefulness Assessment
This protocol details the use of JNJ-5207852 to study its effects on sleep-wake architecture in rodents using electroencephalography (EEG) and electromyography (EMG).
Materials:
-
JNJ-5207852
-
Vehicle (e.g., saline)
-
Rodents (mice or rats)
-
Stereotaxic apparatus
-
EEG/EMG electrodes
-
Dental cement
-
Surgical instruments
-
EEG/EMG recording system
-
Sleep scoring software
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Expose the skull and drill small holes for the EEG screw electrodes (e.g., over the frontal and parietal cortices).
-
Insert the EEG screws so they are in contact with the dura mater.
-
Insert the EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week.
-
-
EEG/EMG Recording:
-
Habituate the animal to the recording chamber and tether.
-
Record baseline EEG/EMG data for at least 24 hours.
-
Administer JNJ-5207852 or vehicle at the desired dose and time.
-
Continue recording EEG/EMG for a specified period post-injection (e.g., 6-24 hours).
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs using sleep scoring software.
-
Analyze the effects of JNJ-5207852 on various sleep parameters, such as:
-
Total time spent in each state (wake, NREM, REM).
-
Latency to sleep onset.
-
Number and duration of sleep/wake bouts.
-
EEG power spectral analysis (e.g., delta power during NREM sleep).
-
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing JNJ-5207852 Concentration for Neuronal Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JNJ-5207852 for various neuronal cell assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent and selective histamine (B1213489) H3 receptor (H3R) antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-5207852 and what is its mechanism of action in the central nervous system?
JNJ-5207852 is a potent and selective antagonist of the histamine H3 receptor (H3R).[1][2] In the central nervous system, the H3R primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3][4][5] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine (B1211576), and norepinephrine.[3][5] As an antagonist, JNJ-5207852 blocks the inhibitory action of these receptors, leading to an increase in the release of histamine and other neurotransmitters, which can have various effects on neuronal function, including enhanced wakefulness and cognitive processes.[1][6]
Q2: What are the key binding affinities of JNJ-5207852 for different species?
JNJ-5207852 exhibits high affinity for both human and rat H3 receptors. The binding affinities (pKi) are summarized in the table below. This information is critical for determining appropriate starting concentrations for your in vitro experiments.
| Species | Receptor | pKi Value | Reference |
| Human | Histamine H3 Receptor | 9.24 | [1][2] |
| Rat | Histamine H3 Receptor | 8.90 | [1][2] |
Q3: How should I prepare a stock solution of JNJ-5207852?
For in vitro assays, JNJ-5207852 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are recommended. Always refer to the manufacturer's datasheet for specific solubility and preparation instructions.
Q4: Which neuronal cell types are suitable for studying the effects of JNJ-5207852?
The choice of neuronal cell type will depend on your specific research question. Suitable options include:
-
Primary Neuronal Cultures: Cortical or hippocampal neurons from embryonic rodents are excellent models as they form synaptic networks and better represent in vivo physiology.[7]
-
Neuronal Cell Lines:
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Offer the advantage of a human genetic background and the ability to model specific neurological diseases.
Q5: What are some potential functional readouts to measure the effects of JNJ-5207852 in neuronal assays?
Given that JNJ-5207852 modulates neurotransmitter release and neuronal activity, suitable functional assays include:
-
Neurotransmitter Release Assays: Measuring the release of neurotransmitters like dopamine or acetylcholine.
-
Calcium Imaging: Assessing changes in intracellular calcium levels as an indicator of neuronal activity.
-
Immunocytochemistry: Staining for markers of neuronal activity (e.g., c-Fos), synaptic proteins, or cell health (e.g., MAP2, NeuN).
-
Cell Viability and Neuroprotection Assays: Evaluating the protective effects of JNJ-5207852 against neurotoxic insults (e.g., Aβ-induced toxicity).[6][7]
-
Neurite Outgrowth Assays: Quantifying changes in neurite length and branching.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, the α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can modulate the activity of various ion channels. As an antagonist, JNJ-5207852 blocks these downstream signaling events.
Caption: Histamine H3 Receptor Signaling Pathway Antagonized by JNJ-5207852.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of JNJ-5207852 using a Dose-Response Curve
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of JNJ-5207852 for your specific neuronal cell type and assay.
Materials:
-
Neuronal cells of choice (e.g., primary cortical neurons, SH-SY5Y cells)
-
Appropriate cell culture plates (e.g., 96-well)
-
Complete cell culture medium
-
JNJ-5207852
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Assay-specific reagents
Workflow Diagram:
Caption: Experimental Workflow for JNJ-5207852 Concentration Optimization.
Procedure:
-
Cell Plating: Seed your neuronal cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of JNJ-5207852 in DMSO. From this stock, prepare a series of dilutions in your complete cell culture medium. A common approach is a 10-point, 3-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 1 nM to 100 µM). Remember to include a vehicle-only control (medium with the same final concentration of DMSO as your highest compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of JNJ-5207852.
-
Incubation: Incubate the plate for a predetermined period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assays:
-
Cell Viability: Perform a cell viability assay to determine the cytotoxic concentration range of JNJ-5207852.
-
Functional Assay: In a parallel plate, perform your specific functional assay to measure the desired biological effect.
-
-
Data Analysis: Plot the results of both the viability and functional assays against the log of the compound concentration to generate dose-response curves. Determine the EC50 (for agonistic effects) or IC50 (for antagonistic effects) from the functional assay and the CC50 (cytotoxic concentration 50%) from the viability assay. The optimal concentration range for your experiments will be where you observe a significant functional effect with minimal cytotoxicity.
Recommended Concentration Ranges for H3R Antagonists in Neuronal Cell Assays:
The following table provides examples of concentration ranges used for other H3R antagonists in published studies, which can serve as a starting point for optimizing JNJ-5207852.
| Compound | Cell Type | Concentration Range | Observed Effect | Reference |
| Thioperamide (B1682323) | Primary Neurons | 1 µM - 10 µM | Protection against Aβ-induced injury | [7] |
| Thioperamide | Rat Brain Cortical Slices | 0.25 mM - 1.0 mM | Increased kynurenic acid synthesis | [10] |
| Thioperamide | NE-4C Stem Cells | 1 µM - 100 µM | Promoted cell viability | [11] |
| Pitolisant | Mouse Embryonic Stem Cells | Not specified | Promoted neural differentiation | [12] |
| Clobenpropit | PC-12 Cells | Not specified | Neuroprotective effects against Aβ42 toxicity | [6] |
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of JNJ-5207852.
| Possible Cause | Solution |
| Solvent Toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic for your specific cell line (typically <0.1%). Run a vehicle-only control with the highest concentration of DMSO used in your experiment. |
| Compound Instability | Prepare fresh dilutions of JNJ-5207852 from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Sensitive Cell Type | Some primary neurons can be particularly sensitive. Reduce the incubation time with the compound. Ensure your cell culture conditions are optimal (e.g., medium, supplements, plating density). |
| Off-Target Effects | While JNJ-5207852 is selective, at very high concentrations, off-target effects can occur. Lower the concentration range and focus on concentrations relevant to the pKi value. |
Issue 2: No observable effect of JNJ-5207852 at the tested concentrations.
| Possible Cause | Solution |
| Concentration is too low | Test a higher concentration range. Refer to the pKi values and published data for other H3R antagonists to guide your concentration selection. |
| Inactive Compound | Verify the source and quality of your JNJ-5207852. If possible, test its activity in a validated assay system. |
| Insensitive Cell Line or Assay | Confirm that your chosen cell line expresses the histamine H3 receptor. Use a positive control for your assay to ensure it is working correctly. For example, if measuring neurotransmitter release, use a known secretagogue. |
| Short Incubation Time | The effect of the compound may be time-dependent. Perform a time-course experiment, measuring the endpoint at multiple time points after compound addition. |
| Serum Protein Binding | Proteins in the serum of your culture medium can bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free or reduced-serum conditions, if compatible with your cell type. |
Issue 3: High variability between replicate wells.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques to seed an equal number of cells in each well. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can affect cell growth and compound concentration. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data. |
| Inaccurate Compound Dilutions | Be meticulous when preparing serial dilutions. Use calibrated pipettes and ensure proper mixing at each step. |
| Uneven Compound Distribution | After adding the compound to the wells, gently swirl the plate to ensure even distribution of the compound in the medium. |
By following these guidelines and protocols, researchers can effectively optimize the concentration of JNJ-5207852 for their specific neuronal cell assays, leading to more reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of CREB‐mediated autophagy by thioperamide ameliorates β‐amyloid pathology and cognition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of depolarization-induced [3H]noradrenaline release from SH-SY5Y human neuroblastoma cells by some second-generation H(1) receptor antagonists through blockade of store-operated Ca(2+) channels (SOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpccr.eu [jpccr.eu]
- 11. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Histamine H3 Receptor Antagonist Pitolisant in Early Neural Differentiation of Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting potential off-target effects of JNJ-5207852.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-5207852, a potent and selective histamine (B1213489) H₃ receptor antagonist. The information is designed to help users investigate potential off-target effects and ensure the validity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based or in vivo experiments after treatment with JNJ-5207852. How can we determine if this is due to an off-target effect?
A1: While JNJ-5207852 is a highly selective histamine H₃ receptor antagonist, unexpected phenotypes should be systematically investigated.[1][2] A multi-step approach is recommended to distinguish between on-target and potential off-target effects. The initial step is to confirm the on-target activity in your experimental system. Subsequently, a series of control experiments should be performed to rule out other possibilities.
Q2: What is the known selectivity profile of JNJ-5207852?
A2: JNJ-5207852 is a novel, non-imidazole histamine H₃ receptor antagonist with high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H₃ receptors.[1][2] It has been shown to have negligible binding to other receptors, transporters, and ion channels at a concentration of 1 μM.[1][2]
Q3: We are not observing the expected wake-promoting effects of JNJ-5207852 in our rodent models. What could be the reason?
A3: Several factors could contribute to a lack of efficacy. First, verify the dose and administration route. JNJ-5207852 has demonstrated wake-promoting effects in rodents at doses of 1-10 mg/kg s.c.[3] It is crucial to confirm that the compound is brain-penetrant in your specific model.[4] As a critical control, these wake-promoting effects are absent in H₃ receptor knockout mice, confirming the on-target mechanism.[3] If the compound is active in wild-type animals but not in knockout models, it strongly suggests the observed effects are H₃ receptor-mediated.
Q4: Can we use a structurally unrelated H₃ antagonist to confirm our results?
A4: Yes, using a structurally unrelated H₃ antagonist with a known selectivity profile is an excellent control. If you observe the same phenotype with a different H₃ antagonist, it strengthens the evidence that the effect is on-target and mediated by the H₃ receptor. Thioperamide is another H₃ receptor antagonist that could be considered for such validation experiments.[4]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
An unexpected cellular response following JNJ-5207852 treatment requires a systematic approach to determine its origin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Recommended Actions:
-
Confirm H₃ Receptor Expression: Verify that your cell line or tissue of interest expresses the histamine H₃ receptor at the mRNA and/or protein level.
-
Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype. An on-target effect should correlate with the known potency of JNJ-5207852 for the H₃ receptor.
-
Genetic Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate H₃ receptor expression. If the phenotype is diminished or absent in these models upon treatment with JNJ-5207852, it strongly supports an on-target mechanism.[3]
-
Rescue Experiments: In a knockout/knockdown model, re-introducing a wild-type H₃ receptor should rescue the phenotype.
-
Kinase and Receptor Profiling: If the above steps suggest an off-target effect, consider comprehensive kinase or receptor profiling assays to identify potential unintended binding partners.
Issue 2: Inconsistent In Vivo Results
Variability in in vivo experiments can arise from multiple sources.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent in vivo data.
Recommended Actions:
-
Compound Formulation: Ensure proper solubilization and stability of JNJ-5207852 in the vehicle. JNJ-5207852 dihydrochloride (B599025) is soluble to 50 mM in water and 20 mM in DMSO with gentle warming.[4]
-
Pharmacokinetics and Brain Penetration: JNJ-5207852 is orally available and brain penetrant.[4] However, it is advisable to perform pharmacokinetic studies in your specific animal model to confirm adequate exposure. Ex vivo autoradiography can be used to determine brain receptor occupancy.[1]
-
Control Groups: Always include a vehicle control group. For definitive on-target validation, H₃ receptor knockout animals are the gold standard.[3]
Data Presentation
Table 1: In Vitro Binding Affinity of JNJ-5207852
| Target | Species | pKᵢ | Kᵢ (nM) | Reference |
| Histamine H₃ Receptor | Human | 9.24 | 0.57 | [1][2] |
| Histamine H₃ Receptor | Rat | 8.9 | 1.26 | [1][2] |
Table 2: In Vivo Efficacy of JNJ-5207852
| Species | Dose (s.c.) | Effect | Reference |
| Mouse | 1-10 mg/kg | Increased wakefulness, decreased REM and slow-wave sleep | [3] |
| Rat | 3, 10, 30 mg/kg | Increased wakefulness, decreased REM and slow-wave sleep | [3] |
Experimental Protocols
Protocol 1: In Vitro H₃ Receptor Occupancy Assay
This protocol can be used to confirm that JNJ-5207852 is engaging the H₃ receptor in your cellular system.
Workflow:
Caption: Workflow for in vitro receptor occupancy assay.
Methodology:
-
Prepare Membranes: Prepare cell membranes from cells or tissues expressing the H₃ receptor.
-
Binding Assay: Incubate the membranes with a fixed concentration of a radiolabeled H₃ receptor ligand (e.g., [³H]R-α-methylhistamine) and a range of concentrations of JNJ-5207852.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of JNJ-5207852 to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Downstream Signaling Analysis (cAMP Assay)
The histamine H₃ receptor is a Gᵢ-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Workflow:
Caption: Workflow for assessing H3 receptor downstream signaling.
Methodology:
-
Cell Culture: Plate cells expressing the H₃ receptor.
-
Treatment: Pre-incubate the cells with various concentrations of JNJ-5207852.
-
Stimulation: Stimulate the cells with an H₃ receptor agonist (e.g., R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: JNJ-5207852 should dose-dependently block the agonist-induced decrease in cAMP levels.
Signaling Pathway
Histamine H₃ Receptor Signaling
The histamine H₃ receptor is an autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters.
Caption: Simplified histamine H₃ receptor signaling pathway.
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
How to improve the bioavailability of JNJ-5207852 in oral administration.
Technical Support Center: Enhancing Oral Bioavailability of JNJ-5207852
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of JNJ-5207852. The content is structured to address common challenges and provide actionable experimental guidance.
Disclaimer: The information provided is for research and development purposes only. All experimental work should be conducted in compliance with institutional and regulatory guidelines.
General Information and Physicochemical Properties
JNJ-5207852 is an identifier that has been associated with at least two distinct compounds in scientific literature:
-
Pimodivir (B611791) (also known as VX-787 or JNJ-63623872): An antiviral agent that inhibits the polymerase basic protein 2 (PB2) of the influenza A virus.[1][2] It is described as an orally bioavailable compound that underwent Phase II and III clinical trials.[3][4][5] Although its clinical development was halted, the methodologies for its study remain relevant.[1]
-
A histamine (B1213489) H3 receptor antagonist: This compound was investigated for its potential stimulant and nootropic effects.[6] Its development did not proceed to clinical trials due to poor pharmacokinetic characteristics.[6]
This guide will focus primarily on strategies applicable to compounds like pimodivir , for which more public data is available, while the principles discussed are broadly applicable to any compound facing oral bioavailability challenges.
Pimodivir is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high membrane permeability but poor aqueous solubility, which is a common reason for low or variable oral bioavailability.[7]
Table 1: Physicochemical Properties of Pimodivir (JNJ-63623872)
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉F₂N₅O₂ | [3] |
| Molecular Weight | 399.4 g/mol | [3] |
| Appearance | White to light yellow solid | [8] |
| Solubility | Poorly soluble in water. Soluble in DMSO (up to 60 mg/mL with sonication). | [8][9] |
| BCS Class | Class II (Low Solubility, High Permeability) | [7] |
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important?
A1: Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter that influences the therapeutic efficacy of a drug. Low bioavailability can lead to insufficient drug concentration at the target site, requiring higher doses that may increase the risk of side effects.
Q2: What are the primary factors limiting the oral bioavailability of a compound like pimodivir?
A2: The primary limiting factors for a BCS Class II compound like pimodivir are related to its poor aqueous solubility. These include:
-
Low Dissolution Rate: The drug may not dissolve completely in the gastrointestinal (GI) fluids before it passes the absorption window.[10]
-
Precipitation: The drug may initially dissolve but then precipitate out of solution in the GI tract.
-
First-Pass Metabolism: Although it has high permeability, the drug may be metabolized by enzymes in the gut wall or liver before reaching systemic circulation.
Q3: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
A3: Several strategies can be employed to overcome solubility limitations:[10][11]
-
Particle Size Reduction: Increasing the surface area by micronization or nanosizing to improve the dissolution rate.[12]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility.[13]
-
Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[12][14]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance the drug's solubility in water.[10]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Inconsistent results in in vitro dissolution assays.
-
Question: We are observing high variability in the dissolution profiles of our pimodivir formulation. What could be the cause and how can we fix it?
-
Answer: High variability can stem from several factors. First, ensure your dissolution apparatus is properly calibrated and that experimental conditions like temperature and rotation speed are uniform.[11] The choice of dissolution medium is critical; for a poorly soluble drug, the medium may require surfactants to achieve sink conditions, which mimic the in vivo environment.[11] Also, consider potential issues with the formulation itself, such as non-uniform drug distribution or particle size.
Problem 2: Good in vitro dissolution does not translate to in vivo exposure.
-
Question: Our formulation shows excellent dissolution in vitro, but the pharmacokinetic (PK) study in rats shows very low plasma concentration (Cmax) and area under the curve (AUC). What is the likely cause?
-
Answer: This discrepancy can occur if the drug precipitates in the GI tract after being released from the formulation. It is also possible that the drug is a substrate for efflux transporters (like P-glycoprotein) in the intestinal wall or is subject to significant first-pass metabolism.[11] Consider conducting studies to assess the metabolic stability of pimodivir in liver microsomes and its interaction with relevant efflux transporters.
Problem 3: High inter-subject variability in preclinical pharmacokinetic studies.
-
Question: What factors might contribute to high variability in our animal PK studies, and how can we mitigate this?
-
Answer: High inter-subject variability is a common challenge.[11] Potential causes include genetic differences in metabolic enzymes among the animals, variations in food intake (which can affect GI physiology and drug absorption), and inconsistencies in the dosing procedure. To mitigate this, use a sufficient number of animals per group, ensure overnight fasting before dosing, and standardize the oral gavage technique.[11]
Experimental Protocols
Protocol 4.1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Apparatus Setup: Calibrate a USP Apparatus 2 with 900 mL vessels. Set the temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Dissolution Medium: Prepare a dissolution medium relevant to the gastrointestinal tract, such as Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF). For poorly soluble compounds, the addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary.
-
Procedure:
-
Place one dosage form (e.g., tablet or capsule) in each vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
-
Analysis: Analyze the concentration of pimodivir in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 4.2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution containing pimodivir (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Analysis: Determine the concentration of pimodivir in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 4.3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), weighing 200-250g. House the animals in controlled conditions and fast them overnight before the experiment.[11]
-
Dosing:
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of pimodivir in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[11] The oral bioavailability (F) is calculated as:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Data Presentation
Table 2: Hypothetical Pharmacokinetic Parameters of Different Pimodivir Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 1200 ± 250 | 100 (Reference) |
| Micronized Suspension | 350 ± 60 | 2.0 | 2800 ± 400 | 233 |
| Solid Dispersion | 700 ± 120 | 1.5 | 6500 ± 950 | 542 |
| SEDDS | 950 ± 150 | 1.0 | 8800 ± 1100 | 733 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations (Diagrams)
Workflow for Improving Oral Bioavailability
Caption: General workflow for enhancing the oral bioavailability of a drug candidate.
Decision Tree for Formulation Selection
Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.
Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)
References
- 1. Pimodivir - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pimodivir | C20H19F2N5O2 | CID 67286591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNJ-5207852 - Wikipedia [en.wikipedia.org]
- 7. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pimodivir | Influenza Virus | TargetMol [targetmol.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Potential reasons for poor pharmacokinetic characteristics of JNJ-5207852.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential pharmacokinetic (PK) challenges of JNJ-5207852, a potent and selective histamine (B1213489) H₃ receptor antagonist. While initial preclinical data in rodents suggested favorable pharmacokinetic properties, the compound's clinical development was halted due to undisclosed poor pharmacokinetic characteristics[1]. This guide aims to help researchers navigate potential issues when working with JNJ-5207852 or structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the reported pharmacokinetic parameters of JNJ-5207852 in preclinical studies?
A1: In Sprague-Dawley rats, JNJ-5207852 demonstrated characteristics initially described as "excellent drug-like properties". Following intravenous administration, it exhibited a relatively long half-life. The compound is also orally bioavailable and can penetrate the blood-brain barrier[2]. One of its notable features is a very high volume of distribution, indicating extensive tissue distribution[2].
Q2: If the initial preclinical data was positive, why was the clinical development of JNJ-5207852 discontinued?
A2: While the specific reasons have not been publicly detailed, it is reported that JNJ-5207852 did not advance to clinical development due to "poor pharmacokinetic characteristics"[1]. This suggests that the favorable PK profile observed in rodents may not have translated to other species, or other liabilities were identified during further preclinical evaluation.
Q3: What are some potential, yet unconfirmed, reasons for the poor pharmacokinetic characteristics of JNJ-5207852?
A3: Based on the structure of JNJ-5207852 as a diamine-based compound and common challenges in drug development, several hypotheses can be considered:
-
Species-specific metabolism: The metabolic pathways in rodents could be significantly different from those in higher species like dogs, non-human primates, or humans, leading to rapid clearance or the formation of undesirable metabolites.
-
Transporter-mediated efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier or in other tissues, which could be more pronounced in higher species.
-
Metabolic instability: The molecule may be susceptible to rapid metabolism by cytochrome P450 enzymes or other metabolic pathways, leading to a short half-life in vivo.
-
Formation of active or toxic metabolites: The metabolism of JNJ-5207852 could produce metabolites with undesirable pharmacological activity or toxicity.
-
Poor solubility and formulation challenges: While soluble in some organic solvents, its solubility in physiological buffers might be limited, posing challenges for developing a stable and bioavailable formulation for clinical use[3].
Troubleshooting Guides
Problem 1: Inconsistent in vivo efficacy despite good in vitro potency.
Potential Cause: This could be due to poor exposure at the target site (e.g., the brain) resulting from rapid metabolism or efflux.
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study: Determine the plasma and brain concentrations of JNJ-5207852 over time after administration.
-
Evaluate metabolic stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the species being studied.
-
Assess for P-gp efflux: Use in vitro models, such as Caco-2 permeability assays with and without a P-gp inhibitor, to determine if JNJ-5207852 is a substrate for this transporter.
Problem 2: High variability in experimental results between individual animals.
Potential Cause: This may stem from genetic polymorphisms in metabolic enzymes or transporters, or from inconsistencies in the formulation and administration.
Troubleshooting Steps:
-
Refine the formulation: Ensure the compound is fully solubilized or uniformly suspended before administration.
-
Standardize administration technique: Use precise dosing techniques to minimize variability.
-
Consider genetic background: Be aware of potential genetic differences in the animal strain that could affect drug metabolism.
Data Presentation
Table 1: Reported Preclinical Pharmacokinetic Parameters of JNJ-5207852 in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 13–20 hours | Sprague-Dawley Rat | Intravenous (i.v.) | [2] |
| Volume of Distribution (Vd) | > 100,000 ml/kg | Sprague-Dawley Rat | Intravenous (i.v.) | [2] |
| Brain Penetration | Good | Rodents | Subcutaneous (s.c.), Oral (p.o.) | [2] |
| Oral Bioavailability | Extensively absorbed | Rodents | Oral (p.o.) | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment
-
Prepare liver microsomes: Obtain liver microsomes from the species of interest (e.g., rat, dog, human).
-
Incubation: Incubate JNJ-5207852 (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiate reaction: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop reaction: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining concentration of JNJ-5207852 using LC-MS/MS.
-
Calculation: Determine the in vitro half-life and intrinsic clearance.
Mandatory Visualization
Caption: A troubleshooting workflow for investigating poor in vivo efficacy of JNJ-5207852.
Caption: Generalized metabolic pathways for diamine-containing compounds like JNJ-5207852.
References
Refining JNJ-5207852 dosage to minimize locomotor side effects.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of JNJ-5207852. The following sections offer troubleshooting guidance and frequently asked questions based on preclinical data.
Frequently Asked Questions (FAQs)
Q1: How can we refine the dosage of JNJ-5207852 to minimize locomotor side effects?
A1: Based on available preclinical data, JNJ-5207852, a selective histamine (B1213489) H3 receptor antagonist, does not induce locomotor stimulant effects.[1][2][3] Studies in rats have shown that at doses up to 30 mg/kg administered subcutaneously, JNJ-5207852 did not cause an increase in locomotor activity.[1] In contrast, a stimulant such as D-amphetamine produced a significant increase in locomotion under the same experimental conditions.[1] Therefore, minimizing locomotor side effects is not a concern with JNJ-5207852 at the tested preclinical doses.
Q2: What is the primary mechanism of action for JNJ-5207852?
A2: JNJ-5207852 is a potent and selective antagonist of the histamine H3 receptor.[1][2][4] The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons in the central nervous system. By blocking the H3 receptor, JNJ-5207852 increases the release of histamine and other neurotransmitters, which is thought to mediate its wake-promoting effects.[4]
Q3: What are the observed effects of JNJ-5207852 in preclinical models?
A3: In rodent models, JNJ-5207852 has been shown to increase wakefulness and decrease both REM and slow-wave sleep.[1][3][4] These wake-promoting effects were absent in H3 receptor knockout mice, confirming its mechanism of action.[1][3] Importantly, these effects are not associated with hypermotility.[2][3] The compound is also noted to be brain-penetrant and orally active.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in locomotor activity observed after JNJ-5207852 administration. | This is contrary to published data.[1] Check for potential confounding factors such as experimental error, incorrect substance, or unique characteristics of the animal model. | Verify the identity and purity of the compound. Review all experimental procedures for potential errors. Consider using a positive control for locomotor activity (e.g., D-amphetamine) to validate the experimental setup.[1] |
| Lack of wake-promoting effect at a given dose. | The dose may be too low for the specific animal model or route of administration. | Refer to dose-response studies. For example, in mice and rats, wake-promoting effects were observed at 1-10 mg/kg (s.c.).[1][3][4] Ensure appropriate brain penetration by selecting a suitable route of administration and vehicle. |
Quantitative Data Summary
The following table summarizes the key quantitative data from a study assessing the locomotor effects of JNJ-5207852 in rats.
| Compound | Dose (s.c.) | Mean Basic Movements (first 90 min) | Standard Error of Mean (SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~1000 | ~150 | - |
| JNJ-5207852 | 3 mg/kg | ~950 | ~200 | Not Significant |
| JNJ-5207852 | 10 mg/kg | ~1100 | ~180 | Not Significant |
| JNJ-5207852 | 30 mg/kg | ~1050 | ~150 | Not Significant |
| D-amphetamine | 0.75 mg/kg | ~4500 | ~500 | P < 0.001 |
Data adapted from Barbier et al., 2004.[1]
Experimental Protocols
Assessment of Locomotor Activity in Rats
This protocol is based on the methodology described by Barbier et al., 2004.[1]
1. Animals:
-
Experimentally naïve, male Sprague-Dawley rats (282-334 g).
-
Individually housed with ad libitum access to food and water.
-
Maintained on a 12-h light/12-h dark cycle (lights on at 06:00 h) at a constant temperature (22±2°C).
2. Acclimation:
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Place each rat in an individual locomotor activity chamber for a 30-minute habituation period immediately before drug administration.
3. Drug Administration:
-
Prepare JNJ-5207852 and D-amphetamine in sterile physiological saline.
-
Administer the compounds subcutaneously (s.c.) at the desired doses (e.g., JNJ-5207852 at 3, 10, or 30 mg/kg; D-amphetamine at 0.75 mg/kg). A vehicle control group should receive saline only.
4. Data Collection:
-
Immediately after injection, place the animals back into the locomotor activity chambers.
-
Record locomotor activity for a predefined period (e.g., 90 minutes).
-
Locomotor activity is typically measured as "basic movements," which include both horizontal (X+Y) and fine movements. Rearing activity can also be recorded separately.
5. Data Analysis:
-
Quantify the total number of basic movements for each animal over the observation period.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the drug-treated groups to the vehicle control group.
Visualizations
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Common experimental pitfalls with non-imidazole H3 antagonists.
Welcome to the technical support center for researchers working with non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: My non-imidazole H3 antagonist shows high potency in my in vitro binding assay but has no effect in my animal model. What are the potential reasons for this discrepancy?
A1: This is a common and multifaceted issue. Several factors can contribute to a lack of in vivo efficacy despite promising in vitro results. These include:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, resulting in insufficient exposure at the target site. Key PK parameters to investigate are a short half-life (t½) and high clearance.
-
Limited Blood-Brain Barrier (BBB) Penetration: For centrally-mediated effects, the antagonist must cross the BBB to reach the H3 receptors in the brain. Many non-imidazole compounds are designed to improve BBB penetration compared to older imidazole-based drugs, but this can still be a significant hurdle.[1]
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp at the BBB, which actively pump it out of the brain, preventing it from reaching therapeutic concentrations.
-
Off-Target Effects: The compound might interact with other receptors or enzymes in vivo that counteract its intended effect or cause unforeseen side effects that mask the desired outcome.
Q2: I'm observing unexpected or inconsistent results in my GTPγS binding assay. What should I troubleshoot?
A2: GTPγS binding assays can be sensitive to various experimental conditions. Here are some common troubleshooting steps:
-
Suboptimal Reagent Concentrations: The concentrations of GDP, Mg²⁺, and NaCl are critical for a good signal window. These should be optimized for your specific receptor preparation and cell system. Gi/o-coupled receptors, like H3R, often require higher concentrations of GDP to suppress basal signaling.[2][3]
-
Low Signal-to-Noise Ratio: This can be due to high basal binding or low agonist stimulation. High basal binding can be reduced by optimizing the NaCl concentration. A low stimulated signal may indicate issues with the membrane preparation, low receptor expression, or degraded reagents.[2][4]
-
Inactive Reagents: Ensure that your agonist and GTPγS stocks are fresh and have been stored correctly to prevent degradation.[2]
-
Membrane Preparation Quality: The quality and concentration of your cell membrane preparation are crucial. Titrate the amount of membrane protein per well to find the optimal concentration.[2]
Q3: Are there known off-target liabilities I should be concerned about with non-imidazole H3 antagonists?
A3: Yes, while non-imidazole antagonists were developed to avoid the CYP450 interactions seen with imidazole-based compounds, they have their own set of potential off-target interactions:[5]
-
hERG Potassium Channel Binding: A significant concern is the potential for binding to the hERG potassium channel, which can lead to QT interval prolongation and cardiotoxicity. This was a key reason for the discontinuation of ABT-239 in human trials.[6]
-
Cholinesterase Inhibition: Some non-imidazole H3 antagonists have been found to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), which could be a desired property for a multi-target drug for conditions like Alzheimer's disease, but an unwanted side effect in other contexts.[7][8]
-
Other Histamine Receptors: While generally selective, it's important to profile your compound against other histamine receptor subtypes (H1, H2, and H4) to ensure selectivity.[9]
-
Monoamine Oxidase (MAO) Inhibition: Some compounds, like ciproxifan, have been shown to inhibit MAO-A and MAO-B, which could influence neurotransmitter levels and should be considered when interpreting results.[10]
Troubleshooting Guides
Guide 1: Investigating Poor In Vivo Efficacy
This guide provides a systematic approach to troubleshooting a lack of in vivo activity for a compound that is potent in vitro.
Question: What is the first step if my potent H3 antagonist is inactive in vivo?
Answer: The first step is to conduct a basic pharmacokinetic (PK) study. This will determine the compound's concentration in plasma and, ideally, in the brain over time after administration. This will help you understand if the compound is getting into the systemic circulation and reaching its target in the central nervous system.
Question: My PK study shows low plasma exposure. What should I do?
Answer: Low plasma exposure suggests issues with absorption or rapid metabolism.
-
Assess Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[11][12][13][14][15] This will indicate how quickly the compound is broken down by metabolic enzymes.
-
Evaluate Formulation and Route of Administration: Poor solubility can limit absorption. Consider reformulating the compound or using a different route of administration (e.g., intravenous vs. oral) to bypass first-pass metabolism.
Question: Plasma levels are adequate, but I still see no effect. What's the next step?
Answer: This points towards a problem with the compound reaching or staying in the brain.
-
Measure Brain Penetration: Directly measure the brain-to-plasma concentration ratio. A low ratio indicates poor BBB penetration.
-
Assess P-gp Efflux: Use in vitro models (e.g., Caco-2 cells) or in vivo studies with P-gp inhibitors to determine if your compound is a substrate for this efflux pump.
Guide 2: Optimizing Radioligand Binding Assays
This guide addresses common issues encountered during H3R radioligand binding experiments.
Question: I have high non-specific binding in my assay. How can I reduce it?
Answer: High non-specific binding can obscure the specific binding signal.
-
Choose the Right Radioligand: Use a radioligand with high affinity and low hydrophobicity.[16]
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) in your binding buffer to reduce binding to the assay tubes and filters.
-
Use an Appropriate Competitor: For determining non-specific binding, use a high concentration of a known, high-affinity H3R ligand that is structurally different from your radioligand.[16]
-
Proper Washing: Ensure your washing steps are efficient at removing unbound radioligand without causing significant dissociation of the specifically bound ligand.
Question: My binding curve has a poor fit or low signal. What could be wrong?
Answer: This can result from several factors related to the assay conditions.
-
Incubation Time: Ensure you have allowed the binding to reach equilibrium. Determine the association and dissociation rates to establish the appropriate incubation time.
-
Radioligand Concentration: Use a radioligand concentration at or below the Kd for saturation experiments to get an accurate measure of affinity.[16]
-
Membrane Quality: Use a fresh, properly prepared membrane fraction with a sufficient density of H3 receptors.
Data Presentation
Table 1: Comparative Binding Profile of Selected Non-Imidazole H3 Antagonists
| Compound | Human H3R Ki (nM) | Selectivity vs. H1R | Selectivity vs. H2R | Selectivity vs. H4R | Cholinesterase Inhibition | hERG Inhibition (IC50) |
| Pitolisant | 0.16[17] | >1000-fold[2] | >1000-fold[2] | >1000-fold[2] | Not significant | >1 µM |
| ABT-239 | ~0.32 (pKi = 9.4)[18] | >1000-fold[18] | >1000-fold[18] | >1000-fold[18] | Not reported | Yes (led to discontinuation)[6] |
| Ciproxifan | 0.7 (rat brain)[12] | Low affinity[12] | Low affinity[12] | Not reported | MAO-A/B inhibition[10] | Not reported |
| GSK189254 | 0.26[19] | High | High | High | Not reported | Not reported |
Table 2: Comparative Pharmacokinetic Parameters of Selected Non-Imidazole H3 Antagonists
| Compound | Tmax (hours) | t½ (hours) | Bioavailability (%) | Brain Penetration |
| Pitolisant | ~3.5[19] | 10-20[17] | ~90[19] | Yes |
| ABT-239 | Not specified | 4-29 (species dependent)[18] | 52-89[18] | Yes |
| ABT-288 | Not specified | 40-61[20] | Not specified | Yes |
| JNJ-10181457 | Not specified | Not specified | Not specified | Yes[17] |
| DL76 | Not specified | 1.41 (IV, rat)[21] | 60.9 (oral, rat)[22] | High (Brain AUC ~30x serum AUC)[21] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Human H3R
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human H3 receptor.
Materials:
-
Membrane preparation from HEK293 cells stably expressing the human H3R.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit.
-
Test compounds at various concentrations.
-
GF/C filters, pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation counter and fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-NAMH (at a final concentration of ~2 nM), and varying concentrations of the test compound or the non-specific binding control in the binding buffer.
-
Incubation: Incubate the plate for 2 hours at 25°C with continuous shaking.[7]
-
Termination: Terminate the binding reaction by rapid filtration through the pre-treated GF/C filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific counts from the total counts. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay for H3R Antagonists/Inverse Agonists
This protocol measures the ability of a compound to inhibit the constitutive activity of the H3 receptor.
Materials:
-
Membrane preparation from cells expressing the human H3R.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[23]
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
Unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
Test compounds (H3R inverse agonists) at various concentrations.
-
Filtration apparatus and filters.
-
Scintillation counter and fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and serial dilutions of the test compounds.
-
Pre-incubation: Incubate for 15 minutes at 30°C.[23]
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction. For non-specific binding wells, add unlabeled GTPγS.
-
Incubation: Incubate for 30-60 minutes at 30°C.[23]
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pIC50 and the degree of inhibition of basal signaling.[23]
Protocol 3: Novel Object Recognition (NOR) Test for Assessing Pro-cognitive Effects
This in vivo protocol is used to evaluate the potential of H3R antagonists to improve recognition memory in rodents.
Apparatus:
-
An open-field arena (e.g., a 50 x 50 x 50 cm box).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) for the familiarization phase.
-
One set of novel objects for the test phase.
Procedure:
-
Habituation: For 2-3 days prior to the test, allow each animal to explore the empty arena for 5-10 minutes to reduce novelty-induced stress.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place the animal in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time the animal spends exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
Return the animal to its home cage.
-
-
Inter-trial Interval: After a specific delay (e.g., 1 hour for short-term memory, 24 hours for long-term memory), administer the test compound or vehicle.
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the exploration time for both the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one. Compare the DI between treatment groups to assess the pro-cognitive effects of the H3R antagonist.
-
Visualizations
Caption: H3R Signaling Pathway and the Effect of a Non-imidazole Antagonist.
Caption: Troubleshooting Workflow for Lack of In Vivo Efficacy.
Caption: Logical Relationships Between Common Experimental Pitfalls.
References
- 1. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based prediction of subtype selectivity of histamine H3 receptor selective antagonists in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual-acting drugs: an in vitro study of nonimidazole histamine H3 receptor antagonists combining anticholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-imidazole heterocyclic histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 16. revvity.com [revvity.com]
- 17. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to H3 Receptor Antagonists: JNJ-5207852 versus Thioperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent histamine (B1213489) H3 receptor antagonists: JNJ-5207852 and thioperamide (B1682323). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. As such, H3 receptor antagonists are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders. JNJ-5207852 is a novel, non-imidazole, selective, and potent H3 receptor antagonist, while thioperamide is a classic imidazole-based antagonist that has been widely used in research. This guide will compare these two compounds on key parameters including binding affinity, selectivity, and in vivo efficacy.
Quantitative Data Comparison
The following tables summarize the key quantitative data for JNJ-5207852 and thioperamide, providing a direct comparison of their performance as H3 receptor antagonists.
Table 1: H3 Receptor Binding Affinity
| Compound | Species | pKi | Ki (nM) |
| JNJ-5207852 | Human | 9.24 ± 0.21[1] | ~0.057 |
| Rat | 8.90 ± 0.17[1] | ~1.26 | |
| Thioperamide | Human | 7.40 ± 0.33[1] | ~39.8 |
| Rat | 8.40 ± 0.20[1] | ~3.98 |
Note: Ki values are calculated from the provided pKi values (Ki = 10^(-pKi)).
Table 2: In Vivo Receptor Occupancy
| Compound | Species | ED50 (mg/kg, s.c.) |
| JNJ-5207852 | Mouse | 0.13[1] |
| Thioperamide | Rat | 2[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.
Caption: H3 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Compound Comparison Logic Flow
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of JNJ-5207852 and thioperamide for the human and rat H3 receptors.
Materials:
-
Cell membranes prepared from cells recombinantly expressing either the human or rat H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine.
-
Test compounds: JNJ-5207852 and thioperamide at various concentrations.
-
Assay buffer.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Cell membranes expressing the H3 receptor are incubated in 96-well plates.
-
A fixed concentration of the radioligand, [3H]-N-α-methylhistamine, is added to each well.
-
Increasing concentrations of the unlabeled test compounds (JNJ-5207852 or thioperamide) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known H3 agonist or antagonist.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The contents of the wells are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value for each compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Ex Vivo Autoradiography for Receptor Occupancy
Objective: To determine the in vivo potency (ED50) of JNJ-5207852 and thioperamide in occupying brain H3 receptors.
Materials:
-
Male mice or rats.
-
Test compounds: JNJ-5207852 and thioperamide.
-
Radioligand: [3H]-R-α-methylhistamine.
-
Cryostat.
-
Phosphor imager plates or film.
Protocol:
-
Animals are administered various doses of JNJ-5207852 or thioperamide via subcutaneous (s.c.) injection.
-
After a specified time (e.g., 1 hour), the animals are euthanized, and their brains are rapidly removed and frozen.
-
The brains are sectioned using a cryostat, and the sections are mounted on slides.
-
The brain sections are incubated with the radioligand [3H]-R-α-methylhistamine to label the H3 receptors that are not occupied by the test compound.
-
The slides are washed to remove unbound radioligand and then dried.
-
The slides are exposed to phosphor imager plates or film to visualize the distribution and density of the radioligand binding.
-
The amount of specific binding in different brain regions is quantified.
-
The dose of the test compound that produces 50% occupancy of the H3 receptors (ED50) is calculated.[1]
Discussion and Conclusion
The experimental data clearly indicate that JNJ-5207852 is a more potent H3 receptor antagonist than thioperamide, particularly at the human receptor where it displays approximately 100-fold higher affinity.[1][2] JNJ-5207852 is characterized as a neutral antagonist, whereas thioperamide is described as an antagonist/inverse agonist, suggesting potential differences in their effects on the constitutive activity of the H3 receptor.[1][3] Furthermore, JNJ-5207852 is reported to be highly selective for the H3 receptor, with negligible binding to other receptors at a concentration of 1 μM.[1] In contrast, thioperamide has been shown to have affinity for the H4 receptor as well as other off-target sites.[4]
In vivo, JNJ-5207852 demonstrates greater potency in occupying brain H3 receptors, with an ED50 value significantly lower than that of thioperamide.[1] Both compounds have been shown to have wake-promoting effects, consistent with H3 receptor antagonism.[1][5]
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. jpccr.eu [jpccr.eu]
- 4. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-5207852: A Comparative Analysis of Efficacy in Wild-Type vs. H3 Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanism of action of the H3 receptor antagonist, JNJ-5207852, with a direct comparison of its effects in wild-type and histamine (B1213489) H3 receptor knockout mouse models.
Introduction
JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2] The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking this receptor, JNJ-5207852 enhances histaminergic neurotransmission, leading to increased wakefulness and a reduction in both slow-wave and REM sleep.[1][2] This guide provides a detailed comparison of the pharmacological effects of JNJ-5207852 in wild-type mice and in mice lacking the H3 receptor (H3 knockout), thereby elucidating the specific role of the H3 receptor in the compound's mechanism of action.
Data Presentation
The efficacy of JNJ-5207852 on sleep-wake states was quantitatively assessed in both wild-type (WT) and H3 receptor knockout (H3-/-) mice. The following tables summarize the key findings from electroencephalogram (EEG) and electromyogram (EMG) recordings.
Table 1: Effect of JNJ-5207852 (10 mg/kg, s.c.) on Time Spent in Wakefulness, Slow-Wave Sleep (SWS), and REM Sleep over 24 Hours
| Genotype | Treatment | % Time in Wakefulness (Mean ± SEM) | % Time in SWS (Mean ± SEM) | % Time in REM Sleep (Mean ± SEM) |
| Wild-Type | Vehicle | 45.2 ± 2.1 | 46.8 ± 2.0 | 8.0 ± 0.5 |
| JNJ-5207852 | 58.5 ± 2.5*** | 36.5 ± 2.3 | 5.0 ± 0.4 | |
| H3 Knockout | Vehicle | 48.1 ± 1.9 | 44.5 ± 1.8 | 7.4 ± 0.6 |
| JNJ-5207852 | 47.8 ± 2.0 | 45.1 ± 1.9 | 7.1 ± 0.7 |
***p<0.001, *p<0.01 compared to respective vehicle control. Data extrapolated from figures in Barbier et al., 2004.
Table 2: Receptor Binding Affinity of JNJ-5207852
| Receptor | Species | Binding Affinity (pKi) |
| Histamine H3 | Rat | 8.9 |
| Histamine H3 | Human | 9.24 |
Data from Barbier et al., 2004.[1]
Experimental Protocols
Animals
Male C57BL/6J mice were used as the wild-type strain. The H3 receptor knockout mice were on a C57BL/6J background. All animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water.
EEG/EMG Electrode Implantation and Sleep-Wake Analysis
Aseptic surgical techniques were employed to implant electrodes for EEG and EMG recordings. Mice were anesthetized, and stainless-steel screw electrodes were implanted over the frontal and parietal cortices for EEG. Two insulated, flexible stainless-steel wires were inserted into the nuchal muscles for EMG. Animals were allowed a recovery period of at least one week.
For sleep-wake recordings, mice were connected to a recording cable and allowed to habituate to the recording chambers. Following subcutaneous (s.c.) administration of either vehicle or JNJ-5207852, EEG and EMG signals were recorded continuously for 24 hours. The recorded data was scored into 10-second epochs as wakefulness, SWS, or REM sleep based on standard criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
SWS: High-amplitude, low-frequency (delta) EEG and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG).
Ex Vivo and In Vitro Autoradiography
To determine the brain penetration and receptor occupancy of JNJ-5207852, ex vivo autoradiography was performed. Wild-type mice were administered JNJ-5207852 (s.c.), and after one hour, their brains were collected, frozen, and sectioned. The brain sections were then incubated with a radiolabeled H3 receptor ligand (e.g., ³H-Nα-methylhistamine) to measure the displacement by JNJ-5207852.
For in vitro autoradiography, brain sections from both wild-type and H3 knockout mice were incubated with ³H-JNJ-5207852 to visualize the specific binding to H3 receptors. Non-specific binding was determined in the presence of a high concentration of an unlabeled H3 receptor ligand. The sections were exposed to a phosphor imaging plate, and the resulting autoradiograms were quantified.
Mandatory Visualizations
Caption: Signaling pathway of JNJ-5207852 at the histaminergic synapse.
Caption: Workflow for comparing the effects of JNJ-5207852 in mice.
Results and Discussion
Efficacy in Wild-Type Mice
In wild-type mice, administration of JNJ-5207852 (10 mg/kg, s.c.) resulted in a significant increase in the total time spent in wakefulness over a 24-hour period.[1] This increase was accompanied by a corresponding significant decrease in both slow-wave sleep (SWS) and REM sleep.[1] The wake-promoting effect was observed at multiple time points throughout the 24-hour recording period.[1] These findings are consistent with the known role of histamine in promoting and maintaining arousal.
Lack of Efficacy in H3 Knockout Mice
In stark contrast to the effects observed in wild-type mice, JNJ-5207852 had no effect on the sleep-wake cycle of H3 receptor knockout mice.[1] The time spent in wakefulness, SWS, and REM sleep in H3 knockout mice treated with JNJ-5207852 was indistinguishable from that of vehicle-treated H3 knockout mice.[1]
Receptor Binding
In vitro autoradiography using ³H-JNJ-5207852 demonstrated specific binding in the brains of wild-type mice, with high densities in regions known to express H3 receptors, such as the cortex, striatum, and hypothalamus.[1] Crucially, no specific binding of ³H-JNJ-5207852 was observed in the brains of H3 receptor knockout mice, confirming the selectivity of the compound for the H3 receptor.[1]
Conclusion
The data presented in this guide unequivocally demonstrate that the wake-promoting effects of JNJ-5207852 are mediated entirely through its action as an antagonist at the histamine H3 receptor. The complete lack of efficacy in H3 knockout mice, despite the compound's demonstrated ability to penetrate the brain, provides definitive evidence for its on-target mechanism of action. These findings highlight the critical role of the H3 receptor in the regulation of sleep and wakefulness and validate it as a therapeutic target for disorders of hypersomnolence. For researchers and drug development professionals, this comparative study underscores the importance of using knockout models to confirm the mechanism of action of targeted therapies.
References
A Comparative Guide to the Wake-Promoting Effects of JNJ-5207852
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the wake-promoting effects of JNJ-5207852 with other alternative compounds, supported by preclinical experimental data. Detailed methodologies for key experiments are included to ensure reproducibility.
Executive Summary
JNJ-5207852 is a potent and selective histamine (B1213489) H3 receptor antagonist that has demonstrated significant wake-promoting effects in preclinical animal models.[1][2] By blocking the H3 autoreceptor, JNJ-5207852 increases the release of histamine in the brain, a key neurotransmitter involved in arousal. This guide summarizes the available quantitative data on the efficacy of JNJ-5207852 and compares it to other H3 receptor antagonists and standard wake-promoting agents. Detailed experimental protocols and visual representations of the underlying signaling pathway and experimental workflow are provided to facilitate further research and development in this area.
Comparative Efficacy of JNJ-5207852 and Alternatives
The wake-promoting effects of JNJ-5207852 have been primarily evaluated in preclinical rodent models. The following tables summarize key quantitative data from these studies and compare them with other relevant compounds.
Table 1: Preclinical Efficacy of JNJ-5207852 and Other H3 Receptor Antagonists
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| JNJ-5207852 | Rat | 1-10 mg/kg | s.c. | Increases time spent awake; decreases REM and slow-wave sleep. | [1][2] |
| Mouse | 10 mg/kg | s.c. | Significantly increased wakefulness (+143% in hours 1-2). Effect absent in H3 receptor knockout mice. | [1] | |
| Thioperamide | Rat | 1-4 mg/kg | i.p. | Increased wakefulness and decreased slow-wave and REM sleep. | [3] |
| Mouse | 10 mg/kg | i.p. | Increased wakefulness for 3 hours. | [4] | |
| Pitolisant (B1243001) | Mouse (narcoleptic model) | N/A | N/A | Enhances wakefulness and reduces slow-wave and REM sleep. | [5] |
| Rat | N/A | N/A | Promotes wakefulness without psychostimulant properties. | [6] | |
| GSK189254 | Mouse | 3 & 10 mg/kg | p.o. | Increased wakefulness and decreased slow-wave and paradoxical sleep. | [7] |
Table 2: Receptor Binding Affinity and Occupancy
| Compound | Receptor | Species | pKi | ED50 (Receptor Occupancy) | Reference |
| JNJ-5207852 | Histamine H3 | Rat | 8.9 | 0.13 mg/kg (s.c.) | [1][2] |
| Histamine H3 | Human | 9.24 | N/A | [1][2] | |
| Thioperamide | Histamine H3 | Rat | N/A | N/A | [3] |
Table 3: Comparison with Other Classes of Wake-Promoting Agents (Preclinical Data)
| Compound | Class | Animal Model | Key Findings on Wakefulness | Reference |
| Modafinil | Eugeroic | Rat | Increases wakefulness; activates hypothalamic orexin (B13118510) and histamine neurons. | [8][9] |
| Mouse | Increases wakefulness, but with a different profile than H3 antagonists. | [7] | ||
| Amphetamine | Psychostimulant | Rat | Potent wake-promoting effects, but also associated with hyperlocomotion and abuse potential. | [6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the signaling pathway of H3 receptor antagonists and a typical experimental workflow for evaluating wake-promoting agents.
Detailed Experimental Protocols
Reproducibility of findings is paramount in scientific research. The following is a detailed protocol for assessing the wake-promoting effects of a compound like JNJ-5207852 in a rodent model, based on established methodologies.
Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g).
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle. Food and water are available ad libitum.
Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: Animals are anesthetized with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. Four stainless steel screw electrodes are implanted into the skull for EEG recording (two frontal and two parietal). Two flexible, insulated stainless steel wire electrodes are inserted into the nuchal muscles for EMG recording.
-
Headmount Assembly: The electrode leads are connected to a headmount assembly which is secured to the skull using dental cement.
-
Post-operative Care: Animals receive appropriate analgesic treatment and are allowed a recovery period of at least one week.
EEG/EMG Recording and Habituation
-
Habituation: Following recovery, animals are connected to the recording apparatus via a flexible cable and allowed to habituate to the recording chamber for at least 48 hours.
-
Data Acquisition: EEG and EMG signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized. Continuous recordings are taken for a 24-hour baseline period.
Drug Administration and Post-Dosing Recording
-
Vehicle and Drug Preparation: JNJ-5207852 is dissolved in a suitable vehicle (e.g., saline or a solution of 5% DMSO, 30% PEG300, and 65% water).
-
Administration: At the beginning of the light cycle (when rodents are naturally more inclined to sleep), animals are briefly disconnected from the recording cable and administered either vehicle or JNJ-5207852 (e.g., 1-10 mg/kg, s.c.).
-
Post-dosing Recording: Animals are immediately reconnected, and EEG/EMG data is continuously recorded for the next 24 hours.
Data Analysis
-
Sleep Stage Scoring: The recorded data is segmented into epochs (e.g., 10 seconds). Each epoch is visually or automatically scored as wakefulness, non-REM (NREM) sleep, or REM sleep based on the EEG and EMG characteristics.
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG activity).
-
-
Quantitative Analysis: The total time spent in each state is calculated for specific time blocks (e.g., hourly) and for the entire 24-hour period. Other parameters such as sleep latency, bout duration, and bout number for each stage are also quantified.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of the drug treatment to the vehicle control.
Conclusion
JNJ-5207852 is a potent histamine H3 receptor antagonist with well-documented wake-promoting effects in preclinical models. Its mechanism of action, via the enhancement of histaminergic neurotransmission, offers a distinct pharmacological profile compared to traditional psychostimulants. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of JNJ-5207852 and to design and execute reproducible studies in the field of sleep and arousal. Future research should focus on direct, head-to-head comparative studies with a broader range of wake-promoting agents to fully elucidate the relative efficacy and safety profile of JNJ-5207852.
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of selective activation or blockade of the histamine H3 receptor on sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypothalamic Arousal Regions Are Activated during Modafinil-Induced Wakefulness | Journal of Neuroscience [jneurosci.org]
- 9. Practical Use and Risk of Modafinil, a Novel Waking Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of JNJ-5207852 Dihydrochloride and its Fumarate Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo applications of two salt forms of the potent and selective histamine (B1213489) H3 receptor antagonist, JNJ-5207852: the dihydrochloride (B599025) and the fumarate (B1241708) salt. This document summarizes available experimental data, details relevant in vivo protocols, and presents key information in a structured format to aid researchers in selecting the appropriate salt form for their preclinical studies.
JNJ-5207852, a non-imidazole diamine-based compound, has demonstrated significant wake-promoting effects and is a valuable tool for investigating the role of the histamine H3 receptor in various physiological processes.[1][2][3] While both the dihydrochloride and fumarate salts have been utilized in in vivo research, they have been employed in distinct experimental contexts. To date, no head-to-head comparative studies evaluating the in vivo pharmacokinetic or pharmacodynamic profiles of these two salt forms have been published. This guide therefore focuses on presenting the available data for each salt to inform experimental design.
Physicochemical and In Vitro Data
| Property | JNJ-5207852 Dihydrochloride | JNJ-5207852 Fumarate |
| Molecular Formula | C₂₀H₃₂N₂O · 2HCl | Not specified in literature |
| Molecular Weight | 389.4 g/mol | Not specified in literature |
| Aqueous Solubility | Soluble to 50 mM in water[4] | Not specified in literature |
| DMSO Solubility | Soluble to 20 mM with gentle warming[4] | Not specified in literature |
| Human H3 Receptor Affinity (pKi) | 9.24[1][3] | Not specified in literature |
| Rat H3 Receptor Affinity (pKi) | 8.90[1][3] | Not specified in literature |
In Vivo Applications and Performance
The primary source of in vivo comparative information stems from a key study by Barbier et al. (2004), which utilized both salt forms for different aspects of their preclinical investigation.[1]
-
This compound: This salt form was predominantly used for in vivo pharmacology studies, including the assessment of wake-promoting effects.[1] The choice of the dihydrochloride salt for these studies may be attributed to its high aqueous solubility, which facilitates the preparation of simple saline formulations for administration.[4][5]
-
JNJ-5207852 Fumarate: The fumarate salt was specifically used for locomotor activity studies and for pharmacokinetic evaluations.[1] The rationale for using the fumarate salt in these specific assays is not explicitly stated in the literature. However, it is common practice in drug development to select a salt form with optimal properties for specific formulations or to potentially improve stability or bioavailability.[6][7]
Pharmacokinetic Data (Fumarate Salt)
Pharmacokinetic parameters for the fumarate salt of JNJ-5207852 have been reported in male Sprague-Dawley rats following a single administration.[1]
| Route of Administration | Dose | Tmax (h) | t1/2 (h) |
| Oral (gavage) | 30 mg/kg | 4.0 - 4.5 | 14.6 - 16.8 |
| Intraperitoneal (i.p.) | 10 mg/kg | Not Reported | 13.2 - 20.1 |
Data presented as a range observed in male and female rats.
These data indicate that JNJ-5207852 is orally bioavailable and has a long half-life in rats.[1] A salt correction factor was applied in the pharmacokinetic studies, although the specifics of this correction were not detailed.[1]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below, based on the study by Barbier et al. (2004).[1]
Pharmacokinetic Study (Fumarate Salt)
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Formulation:
-
Administration:
-
Blood Sampling: Blood samples (0.25–0.40 mL) were collected via jugular venipuncture at pre-dose and at 0.08 (i.p. only), 0.25 (oral only), 0.33 (i.p. only), 0.5 (oral only), 1, 2, 4, 8, and 24 hours post-dose.[1]
-
Sample Processing: Plasma was harvested after centrifugation and stored at -20°C pending analysis by an LC assay.[1]
Wake-Promoting Effects Study (Dihydrochloride Salt)
-
Animal Model: Male Sprague-Dawley rats surgically implanted with electrodes for EEG and EMG recording.[2]
-
Formulation: Dissolved in sterile physiological saline.[1]
-
Administration: Subcutaneous (s.c.) injection of 1.0 or 10.0 mg/kg.[2]
-
Data Collection: Continuous EEG/EMG recordings were taken for 60 minutes prior to and 90 minutes following administration.[2]
-
Analysis: Sleep/wake stages were visually scored in 10-second epochs.[1]
Locomotor Activity Study (Fumarate Salt)
-
Animal Model: The specific strain of rat or mouse is not detailed, but a general protocol for locomotor activity is as follows.
-
Apparatus: An open-field arena equipped with infrared beams to detect movement.
-
Procedure:
-
Acclimate animals to the testing room for at least 30 minutes.
-
Place individual animals into the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
-
Formulation: Dissolved in sterile physiological saline.[1]
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled receptor that acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of other signaling cascades.
Caption: Histamine H3 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the key steps in the in vivo pharmacokinetic study of JNJ-5207852 fumarate.
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion
The available evidence indicates that both the dihydrochloride and fumarate salts of JNJ-5207852 are suitable for in vivo research, with their use being dependent on the specific experimental context. The dihydrochloride salt, with its high aqueous solubility, has been the form of choice for general in vivo pharmacology studies. The fumarate salt has been utilized for locomotor and pharmacokinetic evaluations, and while the explicit rationale is not provided, it may relate to formulation or stability advantages for those specific applications.
For researchers planning in vivo studies with JNJ-5207852, the selection of the salt form should be guided by the experimental aims and formulation requirements. For studies requiring simple aqueous formulations for parenteral administration, the dihydrochloride salt is a well-documented option. For pharmacokinetic studies or applications where a different formulation strategy is desired, the fumarate salt has precedent. It is important to note that dosages in the literature refer to the salt form, and any comparisons or replications of studies should account for the molecular weight of the specific salt used.[1] The absence of direct comparative data underscores the need for careful consideration and potentially preliminary studies when switching between salt forms in a research program.
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-5207852 with Other Non-Imidazole Histamine H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of JNJ-5207852, a diamine-based histamine (B1213489) H3 (H3) receptor antagonist, with other notable non-imidazole H3 antagonists. The objective is to present a clear comparison of their pharmacological profiles, supported by experimental data, to aid in research and development efforts targeting the H3 receptor.
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Its role in regulating sleep-wake cycles, cognition, and other neurological processes has made it an attractive target for drug discovery. H3 receptor antagonists, by blocking the inhibitory effect of histamine on its own release, increase histaminergic tone and have shown potential in treating conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). This guide focuses on non-imidazole H3 antagonists, a class of compounds developed to overcome the limitations of earlier imidazole-based antagonists, such as potential cytochrome P450 inhibition.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities of JNJ-5207852 and other selected non-imidazole H3 receptor antagonists. The data is presented as pKi values, which represent the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Chemical Class | Human H3 Receptor pKi | Rat H3 Receptor pKi | Functional Activity |
| JNJ-5207852 | Diamine-based | 9.24[1] | 8.9[1] | Neutral Antagonist |
| Thioperamide | Imidazole-based (reference) | 7.40[1] | 8.40[1] | Inverse Agonist |
| ABT-239 | Non-imidazole | 9.4[2] | 8.9[2] | Inverse Agonist |
| GSK189254 | Non-imidazole | 9.59 - 9.90[3] | 8.51 - 9.17[3] | Inverse Agonist |
JNJ-5207852 is a potent and selective H3 receptor antagonist with high affinity for both human and rat receptors.[1] Notably, it is characterized as a neutral antagonist, meaning it blocks the action of agonists without affecting the receptor's constitutive activity.[1] In contrast, Thioperamide , an older imidazole-based antagonist, exhibits inverse agonist properties.[1] ABT-239 and GSK189254 are other potent non-imidazole H3 receptor antagonists that, like thioperamide, act as inverse agonists.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the histamine H3 receptor signaling pathway and a general workflow for the experimental protocols used to characterize H3 antagonists.
References
- 1. GSK-189254 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-5207852: A Comparative Analysis of its Specificity for the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and specificity of JNJ-5207852 for the human histamine (B1213489) H3 receptor (H3R) against other histamine receptor subtypes (H1R, H2R, and H4R). The information is supported by experimental data to facilitate informed decisions in research and drug development.
JNJ-5207852, a non-imidazole compound, has been identified as a potent and highly selective antagonist for the histamine H3 receptor.[1] Its specificity is crucial for minimizing off-target effects and achieving desired therapeutic outcomes in H3R-related research. This document outlines its binding profile in comparison to other known histamine receptor ligands.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (pKi and Ki values) of JNJ-5207852 and other selected histamine receptor antagonists across the four human histamine receptor subtypes. The data clearly demonstrates the high specificity of JNJ-5207852 for the H3 receptor.
| Compound | Primary Target | H1 Receptor (pKi / Ki [nM]) | H2 Receptor (pKi / Ki [nM]) | H3 Receptor (pKi / Ki [nM]) | H4 Receptor (pKi / Ki [nM]) |
| JNJ-5207852 | H3 Antagonist | < 5 / > 10,000 [1] | < 5 / > 10,000 [1] | 9.24 / 0.57 [1] | < 5 / > 10,000 [1] |
| Thioperamide | H3/H4 Antagonist | < 5 / > 10,000 | < 5 / > 10,000 | 8.37 / 4.3[2] | 7.1 / 79.4[1] |
| Mepyramine | H1 Antagonist | 9.1 / 0.79 | - | - | - |
| Ranitidine | H2 Antagonist | - | 6.95 / 112[3] | - | - |
| JNJ-7777120 | H4 Antagonist | < 6 / > 1,000[4] | < 6 / > 1,000[4] | < 6 / > 1,000[4] | 8.35 / 4.5[4][5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values are approximate and can vary based on experimental conditions.
Experimental Protocols
The binding affinity data presented above is typically determined using a competitive radioligand binding assay. Below is a detailed methodology representative of the experimental protocols used in such studies.
Radioligand Binding Assay for Histamine Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., JNJ-5207852) for a specific histamine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine receptor of interest (e.g., HEK-293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]Mepyramine for H1R, [¹²⁵I]Iodoaminopotentidine for H2R, [³H]Nα-methylhistamine for H3R, [³H]JNJ-7777120 for H4R).
-
Test Compound: JNJ-5207852 or other compounds of interest, dissolved and serially diluted.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Receptor Specificity Assessment
Caption: Workflow for assessing the specificity of a compound against histamine receptors.
Histamine Receptor Signaling Pathways
Caption: Simplified signaling pathways of histamine receptor subtypes.
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
A Cross-Study Comparative Analysis of JNJ-5207852 Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of JNJ-5207852, a potent and selective histamine (B1213489) H3 receptor antagonist, with other relevant compounds. The information is compiled from preclinical studies to offer a clear perspective on its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Executive Summary
JNJ-5207852 is a non-imidazole histamine H3 receptor antagonist with high affinity for both rat and human H3 receptors.[1][2] Preclinical studies in rats demonstrate that JNJ-5207852 is orally bioavailable and exhibits a long half-life, suggesting its potential for effective systemic administration.[1] This guide presents a comparative summary of its pharmacokinetic parameters alongside those of thioperamide, a well-characterized H3 receptor antagonist, to provide a comprehensive overview for research and development purposes.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of JNJ-5207852 and the comparative compound thioperamide, derived from studies in rats.
Table 1: Pharmacokinetic Parameters of JNJ-5207852 in Sprague-Dawley Rats
| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration |
| Tmax (h) | 4.0 - 4.5 | N/A |
| t1/2 (h) | 14.6 - 16.8 | 13.2 - 20.1 (i.p.) |
| Oral Bioavailability (%) | 85 - 107 | N/A |
| Brain Concentration at 24h (ng/g) | 5306 ± 282 (males), 6726 ± 826 (females) | 2096 ± 46 (males, i.p.), 2483 ± 54 (females, i.p.) |
Data sourced from Barbier et al., 2004.
Table 2: Pharmacokinetic Parameters of Thioperamide in Rats
| Parameter | Intravenous Administration (10 mg/kg) | Intraperitoneal Administration |
| t1/2 (min) | 26.9 | Dose-dependent |
| Total Body Clearance (mL/min/kg) | 74.6 | N/A |
| Brain Penetration | Present, but lower than peripheral tissues initially | Dose-dependent |
Data sourced from Sakurai et al., 1994.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation of pharmacokinetic data.
JNJ-5207852 Pharmacokinetic Study in Rats (Barbier et al., 2004)
-
Subjects: Male and female Sprague-Dawley rats.
-
Formulations:
-
Intravenous (i.v.): 5.0 mg/mL solution in 10% solutol/5% dextrose.
-
Oral: 15 mg/mL suspension in 0.5% methocel.
-
-
Dosing:
-
Oral: 30 mg/kg.
-
Intraperitoneal (i.p.): 10 mg/kg.
-
-
Sample Collection: Blood samples were collected via jugular venipuncture at various time points up to 24 hours post-dosing. Brains were collected at the 24-hour time point.
-
Analytical Method: Plasma and brain concentrations of JNJ-5207852 were determined using a liquid chromatography (LC) assay with a lower limit of quantification of 5 ng/mL.[1]
Thioperamide Pharmacokinetic Study in Rats (Sakurai et al., 1994)
-
Subjects: Male Wistar rats.
-
Formulation: Intravenous (i.v.) bolus injection.
-
Dosing: 10 mg/kg.
-
Sample Collection: Blood samples were collected to determine plasma concentrations.
-
Analytical Method: Thioperamide concentrations were measured using a high-performance liquid chromatography (HPLC) method with a minimum quantitation limit of 0.05 µg/mL.[3]
Histamine H3 Receptor Signaling Pathway
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. The disposition of thioperamide, a histamine H3-receptor antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of JNJ-5207852 Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like JNJ-5207852 dihydrochloride (B599025) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. While a specific Safety Data Sheet (SDS) for JNJ-5207852 dihydrochloride is not publicly available, this guide provides a comprehensive, step-by-step procedure for its proper disposal based on general best practices for research-grade pharmaceutical compounds.
This compound is a potent and selective histamine (B1213489) H3 receptor antagonist.[1][2] Due to its bioactive nature, it must be treated as hazardous chemical waste. Improper disposal can pose risks to human health and the environment.
Key Properties of this compound
A clear understanding of the compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine hydrochloride[3] |
| Molecular Formula | C₂₀H₃₂N₂O · 2HCl[4] |
| Molecular Weight | 389.4 g/mol [4] |
| CAS Number | 1782228-76-5[4] |
| Appearance | Solid |
| Solubility | Soluble in water to 50 mM and in DMSO to 20 mM with gentle warming.[4] |
| Biological Activity | High-affinity histamine H3 receptor neutral antagonist.[4] |
Experimental Protocols: A General Framework for Disposal
The following protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in its solid form or in solution.
2. Waste Segregation and Collection:
-
Unused/Expired Compound: The pure compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, vials, gloves, and bench paper, must be treated as contaminated waste.[5]
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
3. Waste Container Management:
-
Use a chemically resistant container with a secure, leak-proof lid for liquid waste.
-
Solid waste should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[5]
-
All waste containers must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[6]
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA).[6]
-
The storage area should be clearly marked and known to all laboratory personnel.
-
Ensure that the waste is stored away from incompatible materials.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[5]
-
EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility.[5]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Signaling Pathway Context
JNJ-5207852 acts as an antagonist to the histamine H3 receptor, a G protein-coupled receptor (GPCR). The diagram below provides a simplified overview of the general signaling pathway affected by this compound. By blocking the receptor, JNJ-5207852 prevents the downstream effects typically initiated by histamine binding.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific protocols and EHS department for guidance.[5][6][7]
References
- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 5207852 dihydrochloride | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Personal protective equipment for handling JNJ-5207852 dihydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of JNJ-5207852 dihydrochloride (B599025), a potent and selective histamine (B1213489) H3 receptor antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of JNJ-5207852 dihydrochloride is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂N₂O·2HCl | |
| Molecular Weight | 389.4 g/mol | [1] |
| Appearance | Solid, Crystalline Powder | [2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 50 mM in water and to 20 mM in DMSO (with gentle warming) | [1] |
| Storage | Desiccate at room temperature. For long-term storage, powder can be stored at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds, such as histamine dihydrochloride and hydrazine (B178648) dihydrochloride, suggest that this compound should be handled with caution. Potential hazards may include skin and eye irritation, respiratory tract sensitization, and potential toxicity if ingested or inhaled.[4][5]
A comprehensive PPE plan is mandatory for handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body | Laboratory coat | Fully buttoned. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental accuracy.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required materials, including the compound, solvents, and necessary labware.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of the powdered compound within a chemical fume hood to prevent inhalation of dust particles.
-
Use appropriate tools (e.g., anti-static weigh paper, spatula) to handle the powder.
-
To prepare a stock solution, slowly add the solvent to the weighed compound. Gentle warming may be required for dissolution in DMSO.[1]
-
-
Experimental Use:
-
When using the compound in experiments, ensure that all transfers are performed carefully to avoid spills.
-
Keep containers with the compound or its solutions sealed when not in use.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
Disposal Protocol:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated disposable labware (e.g., pipette tips, weigh boats) should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for chemical waste.
-
Do not pour solutions down the drain.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and disposed of as hazardous waste.
-
-
Final Disposal:
-
All waste containers must be collected and disposed of by a certified hazardous waste management service in accordance with local, state, and federal regulations.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
